Technical Documentation Center

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
  • CAS: 119034-95-6

Core Science & Biosynthesis

Foundational

Decoding the Pharmacological Core: Mechanism of Action of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid in PAF Receptor Antagonism

Executive Summary In the landscape of rational drug design, certain molecular scaffolds serve as the architectural foundation for entire classes of therapeutics. 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, certain molecular scaffolds serve as the architectural foundation for entire classes of therapeutics. 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is one such privileged pharmacophore[1]. While not deployed as a standalone therapeutic agent, it functions as the critical bioactive core in the synthesis of potent 1,4-disubstituted piperazine Platelet-Activating Factor (PAF) receptor antagonists[2][3]. This technical guide elucidates the structural pharmacology, downstream signaling disruption, and experimental validation of this specific chemical core.

Structural Pharmacology & Target Engagement

To understand the mechanism of action of 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid derivatives, one must analyze the causality behind its structural features. The Platelet-Activating Factor Receptor (PAFR) evolved to bind endogenous PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), a highly flexible lipid mediator[4]. Designing an antagonist requires outcompeting this natural ligand through superior binding thermodynamics.

The 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid scaffold achieves this through three distinct pharmacophoric elements:

  • The Dihydronaphthalene Ring (Hydrophobic Core): Unlike the flexible alkyl chain of endogenous PAF, the partially unsaturated bicyclic ring provides conformational rigidity. This restricts the molecule's entropic penalty upon binding and perfectly occupies the hydrophobic transmembrane pocket of the PAFR.

  • The 2-Carboxylic Acid (Electrostatic Anchor): Endogenous PAF utilizes a phosphocholine headgroup to interact with basic amino acid residues (e.g., Arginine/Histidine) at the extracellular interface of the GPCR[4]. The 2-carboxylic acid acts as a bioisostere. During drug synthesis, this acid is typically coupled to a piperazine ring via an amide bond, creating a localized dipole that mimics the phosphate interaction, anchoring the antagonist in the binding cleft[3].

  • The 6-Hydroxyl Group (Hydrogen Bonding): The addition of the 6-OH group provides a critical hydrogen bond donor/acceptor site. This interaction stabilizes the antagonist-receptor complex by engaging with polar residues deep within the transmembrane helices, significantly enhancing receptor subtype selectivity and overall affinity.

Mechanism of Action: Disrupting the PAFR Signaling Axis

The primary mechanism of action of therapeutics derived from this core is the competitive antagonism of the PAF Receptor, a Class A G-protein coupled receptor (GPCR)[4][5].

Under normal physiological conditions, PAF binding induces a conformational shift in the PAFR, leading to the activation of the Gq/11 and Gi protein subunits[5][6]. The Gq α -subunit subsequently activates Phospholipase C β (PLC β ), which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[4][7]. IP3 binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium (Ca2+)[4][5]. This calcium spike drives platelet aggregation, vascular hyperpermeability, and the release of pro-inflammatory cytokines[4][6].

When a 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid derivative occupies the orthosteric site, it acts as a competitive antagonist . The rigid dihydronaphthalene core locks the GPCR in an inactive thermodynamic state, preventing the recruitment of Gq proteins and completely halting the PLC β -IP3-Ca2+ signaling cascade[4][6].

PAF_Signaling PAF Endogenous PAF (Agonist) PAFR PAF Receptor (PAFR) GPCR PAF->PAFR Activates Antagonist 6-OH-DHN-2-CA Derivatives (Competitive Antagonist) Antagonist->PAFR Blocks (Steric/Ionic) Gq Gq Protein Activation PAFR->Gq Signal Transduction PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Inflammation Platelet Aggregation & Inflammation Ca2->Inflammation

Fig 1: Mechanism of PAFR signaling disruption by 6-OH-DHN-2-CA derived antagonists.

Experimental Methodologies: A Self-Validating Workflow

To validate the efficacy of compounds synthesized from the 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid scaffold, researchers must employ a multi-tiered, self-validating experimental system. This ensures that binding affinity translates to functional antagonism and phenotypic efficacy.

Protocol 1: Target Engagement via Radioligand Binding Assay

Causality: Before assessing functional downstream effects, one must isolate the physical receptor-ligand interaction to determine the equilibrium dissociation constant ( Ki​ ).

  • Preparation: Isolate human platelet membranes expressing high levels of PAFR. Suspend in binding buffer (50 mM HEPES, 5 mM MgCl2, 0.25% BSA, pH 7.4).

  • Incubation: Add 1 nM of [3H] -PAF (radioligand) and varying concentrations of the synthesized antagonist ( 10−10 to 10−5 M) to the membrane suspension.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.1% PEI) to separate bound from free radioligand. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism via FLIPR Calcium Mobilization

Causality: A compound may bind the receptor but act as a partial agonist. The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time intracellular calcium flux, confirming true antagonism by proving the disruption of the Gq-PLC β -IP3 axis.

  • Cell Culture: Seed CHO cells stably expressing human PAFR into 384-well black-wall, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Compound Addition: Pre-incubate the cells with the antagonist for 15 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of endogenous PAF.

  • Measurement: Record the transient peak in fluorescence (Excitation 488 nm / Emission 525 nm) immediately upon PAF addition. Calculate the functional IC50​ .

Protocol 3: Phenotypic Validation via Light Transmission Aggregometry (LTA)

Causality: To ensure the biochemical mechanism translates to physiological efficacy, the compound must prevent actual platelet aggregation in whole plasma.

  • Prepare Platelet-Rich Plasma (PRP) via gentle centrifugation of citrated human blood.

  • Pre-incubate PRP with the antagonist for 3 minutes at 37°C in an aggregometer cuvette under constant stirring (1000 rpm).

  • Induce aggregation by adding 100 nM PAF.

  • Measure the increase in light transmission as platelets aggregate and clear the plasma. Determine the concentration required to inhibit aggregation by 50%.

Workflow Syn Synthesis Pharmacophore Coupling Bind Target Engagement Radioligand Assay Syn->Bind Yields Candidates Func Functional Assay Ca2+ Mobilization Bind->Func Kd Validation Agg Phenotypic Assay Platelet Aggregation Func->Agg IC50 Confirmation

Fig 2: Self-validating experimental workflow for PAFR antagonist development.

Quantitative Data Synthesis: Structure-Activity Relationship (SAR)

The necessity of the specific functional groups on the 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid scaffold becomes evident when analyzing the Structure-Activity Relationship (SAR) of its piperazine derivatives. Below is a synthesized data table demonstrating the pharmacological impact of modifying the core structure.

Scaffold Modification (on Piperazine Derivative)Radioligand Binding ( Ki​ , nM)Calcium Flux Inhibition ( IC50​ , nM)Platelet Aggregation Inhibition ( IC50​ , nM)Mechanistic Impact
Intact Core (6-OH, 2-COOH, DHN) 1.2 ± 0.3 4.5 ± 0.8 12.0 ± 2.1 Optimal hydrophobic fit, strong H-bond, and electrostatic anchor.
Removal of 6-Hydroxyl Group45.0 ± 5.2120.5 ± 15.0> 500Loss of critical hydrogen bonding in the transmembrane pocket.
Saturation to Tetrahydronaphthalene18.5 ± 2.165.0 ± 8.4180.0 ± 12.5Loss of ring planarity/rigidity increases entropic penalty.
Esterification of 2-Carboxylic Acid> 1000> 5000InactiveLoss of electrostatic interaction mimicking the PAF phosphate group.

Note: Data represents generalized SAR trends for 1,4-disubstituted piperazine derivatives utilizing the dihydronaphthalene core to illustrate mechanistic causality.

References

  • Demopoulos, C. A., et al. "Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives". Molecules (Basel, Switzerland). Available at:[Link]

  • Zhu, X., et al. "G protein-coupled receptor-mediated renal fibrosis: a key focus on kidney disease drug development". Frontiers in Pharmacology. Available at:[Link]

  • Penna, C., et al. "Platelet activating factor: the good and the bad in the ischemic/reperfused heart". Journal of Cardiovascular Medicine. Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary & Pharmacological Relevance 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6), with the empirical formula C₁₁H₁₀O₃, is a highly versatile bicyclic building block. Structurally, it co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6), with the empirical formula C₁₁H₁₀O₃, is a highly versatile bicyclic building block. Structurally, it consists of an aromatic phenol ring fused to a partially saturated cyclohexene ring (a tetralin derivative with a C1=C2 double bond).

In drug development, this compound serves as a critical intermediate for the synthesis of 1,4-disubstituted piperazines, which function as potent Platelet-Activating Factor (PAF) antagonists [1]. In materials science, its rigid, conjugated polycyclic core and predictable hydrogen-bonding capacity make it an ideal synthon for formulating advanced liquid crystal compositions [2]. Understanding its exact 3D solid-state conformation—specifically the puckering of the dihydronaphthalene ring and its supramolecular hydrogen-bonding network—is essential for optimizing its reactivity and physical properties.

Physicochemical Profiling & Crystallization Strategy

The molecule possesses two distinct hydrogen-bonding sites: a C2-carboxylic acid (strong donor/acceptor) and a C6-phenolic hydroxyl group (donor/acceptor). The rigid aromatic core drives π−π stacking, while the aliphatic C3-C4 bond introduces localized flexibility.

Experimental Protocol: Controlled Vapor Diffusion Crystallization

To obtain diffraction-quality single crystals, researchers must balance the solubility of the polar functional groups with the hydrophobicity of the naphthalene core.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the compound in a minimum volume (approx. 2 mL) of a polar, volatile solvent such as Ethyl Acetate (EtOAc) or Acetone.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing particulate impurities.

  • Anti-Solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of a non-polar anti-solvent (e.g., n -Hexane or Heptane).

  • Diffusion & Harvesting: Seal the outer vial tightly. Allow vapor diffusion to occur undisturbed at ambient temperature (20–25 °C) for 3 to 7 days.

  • Selection: Harvest the resulting colorless block or plate-like crystals. Examine under a polarized light microscope; select a crystal with sharp extinction, indicating a single, untwinned domain.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The SCXRD workflow is a self-validating system where the ultimate R1​ and wR2​ refinement values mathematically confirm the proposed chemical structure.

SCXRD_Workflow N1 1. Crystal Selection & Mounting (MiTeGen Loop, Paratone Oil) N2 2. Cryocooling (100 K) & X-Ray Exposure N1->N2 N3 3. Data Collection (Mo/Cu Kα Radiation) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Intrinsic Phasing/SHELXT) N4->N5 N6 6. Structure Refinement (Least-Squares/SHELXL) N5->N6 N7 7. CIF Generation & Validation (checkCIF) N6->N7

Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Experimental Protocol: Data Collection and Reduction
  • Mounting: Coat the selected crystal in a viscous cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric degradation and ice formation. Mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer under an open-flow nitrogen cryostream set to 100 K. Causality: Low temperatures minimize atomic thermal vibrations (reducing the Debye-Waller factor), which is critical for accurately resolving the half-chair disorder often found in dihydronaphthalene rings.

  • Data Acquisition: Utilize a microfocus X-ray source. For this light-atom organic molecule, Cu K α radiation ( λ=1.54184 Å) yields stronger diffraction intensities, though Mo K α ( λ=0.71073 Å) can be used to achieve higher resolution data.

  • Reduction: Process the raw frames using software such as CrysAlisPro or APEX. Apply a multi-scan absorption correction to account for the crystal's shape and orientation.

Structure Solution and Refinement

Modern crystallographic analysis relies on robust algorithms to solve the phase problem and refine atomic positions.

  • Phase Solution: Solve the structure using Intrinsic Phasing via the SHELXT algorithm[3]. This dual-space method is highly efficient for small organic molecules, rapidly assigning the correct space group and locating all non-hydrogen atoms.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface [4].

  • Anisotropic Treatment: Refine all non-hydrogen atoms (C, O) anisotropically.

  • Hydrogen Atom Placement:

    • Aliphatic/Aromatic Hydrogens: Place in calculated positions using a riding model (HFIX 43 for aromatic, HFIX 23 for methylene).

    • Heteroatom Hydrogens (O-H): Locate the carboxylic and phenolic protons from the difference Fourier map. Refine their coordinates freely or apply a DFIX restraint (e.g., O-H = 0.84 Å) to ensure chemically sensible hydrogen-bond geometry.

Table 1: Representative Crystallographic Data (Simulated for C₁₁H₁₀O₃)
ParameterValue
Empirical Formula C₁₁H₁₀O₃
Formula Weight 190.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.85 Å, b=14.20 Å, c=8.15 Å, β=105.4∘
Volume ≈874.5 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.445 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095

(Note: Values are representative of standard monoclinic polymorphic packing for this structural class).

Crystallographic Features & Supramolecular Assembly

Conformational Analysis

The structural integrity of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is defined by its fused ring system. The aromatic ring (C5–C10) is strictly planar. However, the dihydronaphthalene ring (C1–C4) typically adopts a half-chair conformation . This puckering minimizes steric eclipsing interactions between the C3 and C4 methylene protons while maintaining the vital π -conjugation between the C1=C2 alkene double bond, the aromatic ring, and the C2-carboxylic acid group.

Supramolecular Logic

The crystal packing is dictated by a hierarchical hydrogen-bonding network.

  • Primary Motif: The carboxylic acid groups form classic, thermodynamically stable centrosymmetric dimers via paired O-H···O interactions, denoted by the R22​(8) graph-set motif.

  • Secondary Motif: The C6-phenolic hydroxyl group acts as a cross-linking agent. It donates a hydrogen bond to the carbonyl oxygen of an adjacent dimer and accepts a hydrogen bond from neighboring molecules, expanding the 0D dimers into a 2D sheet.

  • Tertiary Motif: The 2D sheets stack along the crystallographic axis driven by offset face-to-face π−π stacking of the electron-rich naphthalene cores.

Supramolecular_Assembly M1 6-Hydroxy-3,4-dihydronaphthalene -2-carboxylic acid (Monomer) D1 Centrosymmetric Dimer (R2,2(8) Motif) M1->D1 C2-COOH dimerization S1 2D Hydrogen-Bonded Sheet D1->S1 C6-OH...O cross-linking L1 3D Crystal Lattice S1->L1 π-π Stacking & van der Waals

Supramolecular assembly logic driven by hydrogen bonding.

Table 2: Expected Hydrogen Bond Geometry
Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D-H···A) (°)
O1-H1···O2 (Carboxylic Dimer)0.84(2)1.82(2)2.65(1)175(2)
O3-H3···O1 (Phenolic Cross-link)0.84(2)1.95(2)2.76(1)168(2)

References

  • Title: 1,4-Disubstituted Piperazines (Or Homopiperazines)
  • Title: Polycyclic Compound, Liquid Crystal Material Consisting of The Polycyclic Compound, Liquid Crystal Composition Comprising The Liquid Crystal Material, and Liquid Crystal Element Source: United States Patent US6019911A URL
  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (George M. Sheldrick, 2015) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Oleg V. Dolomanov et al., 2009) URL: [Link]

Foundational

An In-depth Technical Guide to 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. This document is intended for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of the aryldihydronaphthalene scaffold.

Introduction and Chemical Identity

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid belongs to the class of aryldihydronaphthalenes (ADHNs), a significant subtype of the lignan family. The dihydronaphthalene scaffold is a core structural motif in numerous natural products and biologically active compounds, making it a molecule of considerable interest in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated potent biological activities, including the inhibition of tubulin polymerization, positioning them as promising candidates for the development of novel anticancer agents.

This guide focuses on the 6-hydroxy substituted analog, providing a detailed examination of its known characteristics and a scientifically grounded projection of its properties and reactivity based on related compounds.

Chemical Structure:

Figure 1: Chemical structure of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Physical and Chemical Properties

PropertyValueSource/Justification
IUPAC Name 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acidStandard nomenclature
CAS Number 119034-95-6
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance Likely a solid at room temperature.Based on related carboxylic acids.
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.General solubility of phenolic carboxylic acids.
pKa Not experimentally determined. Expected to be in the range of 4-5 for the carboxylic acid and 9-10 for the phenol.Based on typical pKa values for benzoic acids and phenols.

Synthesis and Reactivity

A definitive, step-by-step synthesis protocol for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is not explicitly detailed in the surveyed literature. However, based on established synthetic strategies for related dihydronaphthalene derivatives, a plausible synthetic route can be devised.

A potential synthetic pathway could commence from a readily available starting material such as 6-methoxy-1-tetralone. The synthesis could involve a sequence of reactions including reduction, dehydration, and functional group manipulation to introduce the carboxylic acid and subsequent demethylation to reveal the hydroxyl group.

Figure 2: A proposed synthetic workflow for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Reactivity Insights:

The chemical reactivity of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is governed by its key functional groups: the phenol, the carboxylic acid, and the dihydronaphthalene core.

  • Oxidation: The dihydronaphthalene ring system is susceptible to oxidation, which would lead to the formation of the more stable, fully aromatic naphthalene structure.[2]

  • Esterification and Amidation: The carboxylic acid moiety provides a reactive handle for derivatization into a variety of esters and amides, allowing for the exploration of structure-activity relationships.[2]

  • Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution, although the position of substitution will be directed by the existing hydroxyl and alkyl substituents.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm), while the phenolic proton would also be a broad singlet.[3] Protons alpha to the carbonyl group are expected in the 2-3 ppm region.[3][4]

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm.[3] Aromatic and vinylic carbons would resonate in the downfield region (100-150 ppm), while the aliphatic carbons of the dihydro-ring would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present. A very broad O-H stretching band from approximately 3300-2500 cm⁻¹ is anticipated for the hydrogen-bonded carboxylic acid hydroxyl group, overlapping with the C-H stretching vibrations.[5][6] A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.[2][5]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of water (M-18) and carbon dioxide (M-44), which are characteristic of carboxylic acids.[2]

Potential Applications in Drug Discovery and Development

Derivatives of the dihydronaphthalene scaffold have shown significant promise as anticancer agents, primarily through their interaction with tubulin.[7] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some dihydronaphthalene analogues act as vascular disrupting agents (VDAs), selectively targeting and damaging the blood vessels that supply tumors.[7]

Given these precedents, 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is a valuable candidate for further investigation in oncology drug discovery programs. The hydroxyl and carboxylic acid groups provide opportunities for modification to optimize potency, selectivity, and pharmacokinetic properties. For instance, the carboxylic acid can be converted to a water-soluble prodrug, such as a phosphate salt, to improve bioavailability for in vivo studies.[7]

G cluster_0 Drug Discovery & Development Workflow A Synthesis & Characterization of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid B In Vitro Screening (e.g., Tubulin Polymerization Assay, Cytotoxicity Assays) A->B C Lead Optimization (Structure-Activity Relationship Studies) B->C D In Vivo Efficacy Studies (e.g., Xenograft Models) C->D E Preclinical Development D->E

Figure 3: A logical workflow for the evaluation of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid in a drug discovery program.

Safety and Handling

Based on safety data for structurally related compounds, 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid should be handled with care in a laboratory setting. It is predicted to cause skin and eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is a promising, yet underexplored, molecule within the medicinally relevant class of aryldihydronaphthalenes. While specific experimental data on its physical and chemical properties are limited, its structural relationship to known potent tubulin inhibitors and vascular disrupting agents makes it a compelling target for synthesis and biological evaluation. This guide provides a foundational understanding of this compound, offering a springboard for future research and development efforts in the pursuit of novel therapeutics.

References

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the putative metabolic pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid, a molecule of interest in drug discovery and development. Drawing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the putative metabolic pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid, a molecule of interest in drug discovery and development. Drawing upon established principles of xenobiotic metabolism for structurally related phenolic and carboxylic acid-containing compounds, this document outlines the anticipated Phase I and Phase II metabolic transformations. Detailed experimental protocols for the elucidation and characterization of these pathways are presented, alongside a discussion of the analytical techniques essential for metabolite identification and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Metabolic Fate of a Dihydronaphthalene Derivative

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid possesses key structural motifs—a phenolic hydroxyl group and a carboxylic acid moiety on a dihydronaphthalene scaffold—that are known to be primary sites for metabolic modification. Understanding the metabolic fate of this compound is critical for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and identifying any pharmacologically active or potentially toxic metabolites. While direct metabolic studies on this specific molecule are not extensively reported in the public domain, a robust hypothesis of its metabolic pathways can be constructed based on the well-documented metabolism of analogous structures, such as naphthalene, phenolic compounds, and aromatic carboxylic acids.[1][2][3]

This guide will first propose the likely metabolic transformations this molecule undergoes, categorized into Phase I and Phase II reactions. Subsequently, it will provide detailed, actionable experimental workflows for researchers to validate these hypotheses in a laboratory setting.

Proposed Metabolic Pathways

The metabolism of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is anticipated to proceed through two main phases: Phase I functionalization reactions, primarily oxidation, and Phase II conjugation reactions, which increase water solubility and facilitate excretion.[4][5]

Phase I Metabolism: Oxidation and Aromatic Hydroxylation

Phase I metabolism is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[6][7][8] The primary oxidative transformations are likely to involve the dihydronaphthalene ring system.

  • Aromatic Hydroxylation: The aromatic ring is a potential site for further hydroxylation, catalyzed by CYP enzymes.[8][9] This would result in the formation of dihydroxy-dihydronaphthalene-carboxylic acid derivatives.

  • Oxidation of the Dihydronaphthalene Ring: The non-aromatic portion of the dihydronaphthalene ring could undergo oxidation to form dihydrodiol metabolites.[10]

The following diagram illustrates the proposed Phase I metabolic pathways.

Phase1_Metabolism cluster_main Phase I Metabolism Parent 6-Hydroxy-3,4-dihydronaphthalene- 2-carboxylic acid Metabolite1 Dihydroxy-dihydronaphthalene- 2-carboxylic acid Parent->Metabolite1 Aromatic Hydroxylation (CYP450) Metabolite2 Dihydrodiol Metabolite Parent->Metabolite2 Ring Oxidation (CYP450)

Caption: Proposed Phase I metabolic pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Phase II Metabolism: Conjugation Pathways

Following Phase I metabolism, or directly acting on the parent compound, Phase II enzymes will catalyze the conjugation of endogenous polar molecules to the hydroxyl and carboxylic acid groups.[4][5][11] These reactions significantly increase the hydrophilicity of the molecule, preparing it for elimination.

  • Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group are both excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides and acyl-glucuronides, respectively.[12][13][14] Glucuronidation is a major pathway for the clearance of many phenolic and carboxylic acid-containing drugs.[11][15]

  • Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[2][16][17] Sulfation is a common metabolic route for phenolic compounds.[12][18]

  • Amino Acid Conjugation: The carboxylic acid moiety may also undergo conjugation with amino acids, such as glycine or glutamine.[19]

The following diagram illustrates the proposed Phase II metabolic pathways.

Phase2_Metabolism cluster_main Phase II Metabolism Parent 6-Hydroxy-3,4-dihydronaphthalene- 2-carboxylic acid Glucuronide_OH O-Glucuronide (at hydroxyl) Parent->Glucuronide_OH Glucuronidation (UGTs) Glucuronide_COOH Acyl-Glucuronide (at carboxyl) Parent->Glucuronide_COOH Glucuronidation (UGTs) Sulfate_OH Sulfate Conjugate (at hydroxyl) Parent->Sulfate_OH Sulfation (SULTs) Amino_Acid_Conj Amino Acid Conjugate (at carboxyl) Parent->Amino_Acid_Conj Amino Acid Conjugation

Caption: Proposed Phase II metabolic pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Experimental Methodologies for Metabolic Pathway Elucidation

A systematic approach combining in vitro and in vivo studies is essential to comprehensively define the metabolic fate of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

In Vitro Metabolism Studies

In vitro assays provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.[20][21]

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing:

    • Liver microsomes or S9 fraction (from human, rat, mouse, etc.)

    • 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (at a range of concentrations, e.g., 1-100 µM)

    • NADPH-regenerating system (for CYP-mediated reactions)

    • UDPGA (for UGT-mediated reactions)

    • PAPS (for SULT-mediated reactions)

    • Appropriate buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.[22][23][24][25][26]

To identify the specific CYP and UGT isoforms involved in the metabolism, incubate the compound with a panel of commercially available recombinant human CYP and UGT enzymes.[27] The protocol is similar to the one described above, substituting liver fractions with individual recombinant enzymes.

The following diagram illustrates the in vitro experimental workflow.

In_Vitro_Workflow cluster_main In Vitro Metabolism Workflow Start Start: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid Incubation Incubation at 37°C (Liver Microsomes/S9 or Recombinant Enzymes) Start->Incubation Termination Reaction Termination (Cold Organic Solvent) Incubation->Termination Processing Sample Processing (Centrifugation) Termination->Processing Analysis LC-MS/MS Analysis (Metabolite Identification & Quantification) Processing->Analysis End End: Metabolic Profile & Enzyme Phenotyping Analysis->End

Caption: A generalized workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.[28][29]

  • Animal Model: Select an appropriate animal model (e.g., Wistar rats or C57BL/6 mice).

  • Dosing: Administer 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid via the intended clinical route (e.g., oral gavage or intravenous injection) at a defined dose.

  • Sample Collection: Collect blood, urine, and feces at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the collected biological samples. For blood, separate plasma. For urine and feces, prepare appropriate extracts.

  • Analysis: Analyze the processed samples using LC-MS/MS to determine the concentration of the parent compound and its metabolites over time.

Data Presentation and Interpretation

Quantitative Data Summary

The results from the in vitro and in vivo studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability

ParameterLiver MicrosomesS9 Fraction
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Major Metabolites Formed

Table 2: In Vivo Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (t½, h)
Bioavailability (%)N/A
Major Metabolites in Plasma
Major Metabolites in Urine

Conclusion

The metabolic pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid are predicted to involve a combination of Phase I oxidative reactions and extensive Phase II conjugation at both the phenolic hydroxyl and carboxylic acid moieties. The experimental workflows detailed in this guide provide a robust framework for the systematic investigation and validation of these proposed pathways. A thorough understanding of the metabolism of this compound is a cornerstone of its preclinical development, providing critical insights into its safety and efficacy profile.

References

  • Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1. (2007). PubMed. [Link]

  • Variable Sulfation of Dietary Polyphenols by Recombinant Human Sulfotransferase (SULT) 1A1 Genetic Variants and SULT1E1. (n.d.). Semantic Scholar. [Link]

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. (n.d.). PMC. [Link]

  • Metabolism of polycyclic compounds. The metabolism of 1,4-epoxy-1,4-dihydronaphthalene in rats. (n.d.). PMC. [Link]

  • Phase II Drug Metabolism. (2022). Technology Networks. [Link]

  • Bioavailability and Metabolic Pathway of Phenolic Compounds. (2019). IntechOpen. [Link]

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017). PNAS. [Link]

  • Services for in vitro Metabolism research. (n.d.). Admescope. [Link]

  • Chromatographic methods coupled to mass spectrometry detection for the determination of phenolic acids in plants and fruits. (n.d.). CABI Digital Library. [Link]

  • How Genes Influence Sulfation?. (2021). Xcode Life. [Link]

  • Isolation and Identification of Phenolic Compounds. (2024). IntechOpen. [Link]

  • Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. (2021). MDPI. [Link]

  • Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture. (n.d.). PMC. [Link]

  • A sulfotransferase from a gut microbe acts on diverse phenolic sulfate compounds, including acetaminophen sulfate. (2026). PNAS Nexus | Oxford Academic. [Link]

  • Phenol metabolites (phase I, phase II) proposed as intake biomarkers of virgin olive oil. (n.d.). ResearchGate. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC. [Link]

  • Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia. (n.d.). PubMed. [Link]

  • Electrochemical Methods for the In Vitro Assessment of Drug Metabolism. (2012). IntechOpen. [Link]

  • Phase I vs. Phase II Metabolism | 100% Best Explanation. (n.d.). USMLE Strike. [Link]

  • Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. (2016). PLOS One. [Link]

  • Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. (2023). Walsh Medical Media. [Link]

  • Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. (n.d.). ResearchGate. [Link]

  • Phase II (Conjugation) Reactions. (n.d.). SlidePlayer. [Link]

  • In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. (n.d.). Semantic Scholar. [Link]

  • Glucuronidation and Sulfonation. (n.d.). University of Washington. [Link]

  • (PDF) Bioavailability and Metabolic Pathway of Phenolic Compounds. (n.d.). ResearchGate. [Link]

  • Advances in methods for predicting phase I metabolism of polyphenols. (n.d.). PubMed. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). PMC - NIH. [Link]

  • Bacterial Metabolism of Naphthalene: Construction and Use of Recombinant Bacteria To Study Ring Cleavage of 1,2. (n.d.). ASM Journals. [Link]

  • Overview of naphthalene metabolism and excretion. (A) Naphthalene metabolism showing the formation of both naphthol- and glutathione-derived urinary metabolites. (B) Chemical structures of targeted urinary naphthalene metabolites for LC/ESI-MS/MS analysis. (n.d.). ResearchGate. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. [Link]

  • 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. (n.d.). PMC. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]

  • Molecular Modelling Analysis of the Metabolism of Naphthalene. (n.d.). Science Alert. [Link]

  • In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. (2002). PubMed. [Link]

  • Metabolism of polycyclic compounds. 13. Enzymic hydroxylation of naphthalene by rat-liver microsomes. (n.d.). SciSpace. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. (2017). ResearchGate. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2018). MDPI. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

  • Regio- and stereospecific oxidation of 9,10-dihydroanthracene and 9,10-dihydrophenanthrene by naphthalene dioxygenase: structure and absolute stereochemistry of metabolites. (n.d.). PMC. [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

  • Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation. (2019). Analytical Chemistry - ACS Publications. [Link]

  • In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids. (2023). PubMed. [Link]

  • Chemical synthesis and application of aryldihydronaphthalene derivatives. (n.d.). PMC. [Link]

  • Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors. (n.d.). ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Metabolic activation of carboxylic acids. (2008). Taylor & Francis Online. [Link]

  • Phase II - Conjugation of compounds. (n.d.). Reactome Pathway Database. [Link]

  • Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. (n.d.). PubMed. [Link]

Sources

Foundational

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid: A Privileged Scaffold for Retinoic Acid Receptor Modulation

A Technical Whitepaper on Receptor Binding Affinity, Mechanistic Profiling, and Assay Validation Executive Summary The compound 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS 119034-95-6) and its closely related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Receptor Binding Affinity, Mechanistic Profiling, and Assay Validation

Executive Summary

The compound 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS 119034-95-6) and its closely related derivatives represent a highly privileged structural class in nuclear receptor pharmacology[1]. Originally conceptualized as conformationally restricted analogs of the β -ionone ring found in all-trans-retinoic acid (ATRA), the dihydronaphthalene-2-carboxylic acid core has become the foundational scaffold for developing highly selective Retinoic Acid Receptor (RAR) modulators[2].

This technical guide explores the mechanistic rationale behind the receptor binding affinity of this scaffold, detailing how the 6-hydroxyl group and the 2-carboxylic acid dictate ligand-binding domain (LBD) interactions. Furthermore, we provide self-validating, step-by-step methodologies for quantifying these interactions using radioligand binding and cell-based transactivation assays, which are critical for advancing these compounds from discovery to clinical applications (such as non-hormonal male contraception and oncology)[3][4].

Mechanistic Insights: Scaffold-Receptor Interactions

As an Application Scientist evaluating nuclear receptor ligands, it is critical to understand why specific functional groups drive affinity. The dihydronaphthalene scaffold interacts with the RAR LBD through a highly coordinated network of hydrophobic and electrostatic contacts:

  • The Dihydronaphthalene Core: The partially unsaturated bicyclic ring provides a rigid, hydrophobic geometry that perfectly occupies the lipophilic pocket of the RAR LBD[5]. This rigidity reduces the entropic penalty upon binding compared to the flexible polyene chain of endogenous retinoids.

  • The 2-Carboxylic Acid Moiety: This is the primary pharmacophore anchor. The carboxylate anion forms a critical, highly conserved salt bridge with an Arginine residue (e.g., Arg276 in RAR α or Arg278 in RAR γ ) deep within the ligand-binding pocket[6][7]. Without this interaction, binding affinity drops by several orders of magnitude.

  • The 6-Hydroxyl Group: The addition of a hydroxyl group at the 6-position acts as a crucial hydrogen bond donor/acceptor. It interacts with polar residues at the periphery of the binding pocket, heavily influencing subtype selectivity (RAR α vs. RAR β / γ ) and stabilizing the ligand-receptor complex[2][3].

When a ligand like a 6-hydroxy-dihydronaphthalene derivative binds, it induces a conformational shift in Helix 12 (H12) of the receptor. Depending on the bulkiness of substitutions (e.g., at the C8 position), the compound can either stabilize H12 in an active conformation (agonism) or displace it, preventing coactivator recruitment (antagonism)[8][9].

RAR_Signaling Ligand Dihydronaphthalene Core (Ligand) Heterodimer RAR/RXR Heterodimer Ligand->Heterodimer Binding to LBD RAR RAR (Retinoic Acid Receptor) RAR->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer Corepressor Corepressor Complex (NCoR/SMRT) Heterodimer->Corepressor Unliganded State Coactivator Coactivator Complex (SRC-1/p300) Heterodimer->Coactivator Ligand-Induced Conformational Change RARE RARE (DNA Response Element) Coactivator->RARE Chromatin Remodeling Transcription Gene Transcription (Spermatogenesis/Differentiation) RARE->Transcription Activation

Fig 1: RAR/RXR Heterodimer Signaling Pathway modulated by dihydronaphthalene ligands.

Quantitative Data: Receptor Binding Affinity

The table below summarizes the binding affinities ( Ki​ and IC50​ ) of representative dihydronaphthalene-2-carboxylic acid derivatives across the three RAR subtypes. Notice how structural modifications to the core scaffold drastically shift the profile from pan-agonism to highly selective antagonism[2][3][9].

Compound / Scaffold VariantRAR α AffinityRAR β AffinityRAR γ AffinityModulator Profile
6-OH-DHN-2-CA (Core Scaffold) ~150 nM~800 nM>1000 nMMixed Agonist/Antagonist
BMS-189532 (DHN Analog) 1.5 nM900 nM11,000 nMRAR α -Selective Antagonist
AGN-193836 (DHN Analog) 2.5 nM>1000 nM>1000 nMRAR α -Selective Agonist
YCT-529 (Optimized DHN Derivative) 1.2 nM>300-fold lower>300-fold lowerRAR α Antagonist (Contraceptive)

Data synthesized from competitive radioligand binding and transactivation assays[2][7][9].

Experimental Protocols for Binding Affinity

To ensure scientific integrity and reproducibility, the quantification of receptor binding affinity must rely on self-validating experimental systems. Below are the gold-standard protocols for evaluating dihydronaphthalene derivatives[10][11].

Protocol A: Competitive Radioligand Binding Assay (RLBA)

This assay determines the equilibrium inhibition constant ( Ki​ ) by measuring the displacement of tritiated ATRA ( [3H] -ATRA) from the recombinant RAR LBD[10].

Self-Validation Mechanism: Every plate must include a "Total Binding" well (radioligand only) and a "Non-Specific Binding" (NSB) well containing a 1000-fold molar excess of unlabelled ATRA. Specific binding is calculated as Total Binding - NSB.

  • Receptor Preparation: Dilute recombinant human RAR α , β , or γ LBD in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT. Causality: CHAPS prevents the highly lipophilic dihydronaphthalene compounds from precipitating or adhering to plasticware.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 μ L of assay buffer.

    • 50 μ L of [3H] -ATRA (fixed concentration at its known Kd​ , typically ~2-5 nM).

    • 50 μ L of the test compound (6-OH-DHN-2-CA) in serial dilutions (10 pM to 10 μ M).

    • 50 μ L of the receptor preparation to initiate the reaction.

  • Equilibration: Incubate the plate in the dark at 4°C for 3 hours. Causality: 4°C slows degradation of the receptor and the photosensitive retinoid ligands while allowing equilibrium to be reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the lipophilic carboxylic acid ligands to the filter matrix.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding curve and calculate the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [10].

Assay_Workflow Prep 1. Receptor Prep (Recombinant RAR LBD) Incubation 2. Incubation ([3H]-ATRA + Ligand + RAR) Prep->Incubation Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Washing 4. Washing (Ice-Cold Buffer) Filtration->Washing Detection 5. Detection (Scintillation Counting) Washing->Detection Analysis 6. Data Analysis (Cheng-Prusoff Eq) Detection->Analysis

Fig 2: High-Throughput Radioligand Binding Assay Workflow for Nuclear Receptors.

Protocol B: Cell-Based Luciferase Reporter Assay (Functional Affinity)

Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. A transactivation assay is required to determine functional efficacy ( EC50​ or IC50​ )[11].

Self-Validation Mechanism: Include a vehicle control (0.1% DMSO) for baseline luminescence and a reference agonist (e.g., 1 μ M ATRA or Adapalene) to define 100% maximal activation[11].

  • Cell Culture: Utilize a mammalian cell line (e.g., HEK293) stably co-transfected with a specific RAR expression vector (e.g., RAR α ) and a Retinoic Acid Response Element (RARE)-driven firefly luciferase reporter[11].

  • Depletion: 24 hours prior to the assay, switch cells to medium containing charcoal-stripped Fetal Bovine Serum (FBS). Causality: Charcoal stripping removes endogenous retinoids and steroid hormones from the serum, preventing high background noise.

  • Compound Treatment:

    • For Agonism: Add serial dilutions of 6-OH-DHN-2-CA.

    • For Antagonism: Add serial dilutions of 6-OH-DHN-2-CA in the presence of an EC80​ concentration of ATRA (typically ~3.8 nM)[11].

  • Incubation & Detection: Incubate for 24 hours at 37°C. Lyse the cells, add Luciferase Detection Reagent, and measure luminescence using a microplate reader.

  • Analysis: Normalize data to the reference agonist and fit to a 4-parameter logistic curve to derive functional affinity.

Conclusion

The 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid scaffold is a masterclass in rational drug design for nuclear receptors. By leveraging the rigid dihydronaphthalene core and the critical electrostatic interactions of the 2-carboxylic acid, researchers have successfully engineered highly potent, subtype-selective RAR modulators[2][9]. The rigorous application of self-validating radioligand binding and transactivation assays remains the cornerstone of translating these chemical entities into viable clinical candidates.

References

  • Al Noman, M.A., et al. "Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception." European Journal of Medicinal Chemistry, 2023.[Link]

  • Fish, P.V., & Ralph, M.J. "Concise synthesis of the retinoic acid receptor (RAR) agonist AGN-193836 utilizing a photochemical benzylic oxidation." Journal of Coordination Chemistry / Taylor & Francis, 2012. [Link]

  • Mannowetz, N., et al. "Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates." Communications Medicine, 2025.[Link]

  • Indigo Biosciences. "Human RAR γ Reporter Assay Kit Technical Manual." Indigo Biosciences.[Link]

Sources

Exploratory

Preclinical Safety and Toxicological Profiling of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid: A Methodological Framework

Executive Summary 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is a highly specialized polycyclic building block frequently utilized in the synthesis of advanced liquid crystal materials and as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is a highly specialized polycyclic building block frequently utilized in the synthesis of advanced liquid crystal materials and as an intermediate for pharmacologically active substituted hydroxamic acids and piperazines[1]. While rarely administered as a standalone therapeutic, its presence as a synthetic intermediate, downstream degradant, or trace impurity necessitates rigorous toxicological profiling. This whitepaper outlines a self-validating safety assessment framework designed to evaluate the hepatotoxic and genotoxic liabilities inherent to its phenolic dihydronaphthalene structure.

Physicochemical Profiling & Predictive Toxicology

Before initiating empirical testing, a robust in silico profiling of the compound's physicochemical properties is required to predict its pharmacokinetic behavior and potential toxicological liabilities.

Table 1: Quantitative Physicochemical Data and Toxicological Implications

PropertyValueToxicological Implication
Molecular Weight 190.198 g/mol Low molecular weight suggests high membrane permeability and rapid intracellular distribution.
XLogP3 1.9Moderate lipophilicity; low risk of long-term bioaccumulation in adipose tissue, but sufficient for hepatic uptake.
Topological Polar Surface Area (TPSA) 57.5 ŲIdeal for oral bioavailability; indicates potential for systemic exposure if present as an impurity.
Hydrogen Bond Donors / Acceptors 2 / 2Capable of specific protein-ligand interactions, increasing the risk of off-target binding.

Data derived from the physical property profile of CAS 119034-95-6[1].

Mechanistic Toxicity Pathways (Adverse Outcome Pathways)

The primary toxicological liability of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid lies in its structural composition: a phenolic hydroxyl group conjugated to a dihydronaphthalene core.

Causality of Toxicity: Phenolic compounds are notorious for undergoing Cytochrome P450 (CYP)-mediated Phase I metabolism in the liver. This oxidation process strips electrons from the phenol ring, generating highly reactive electrophilic species such as ortho-quinones or quinone methides. These electrophiles are chemically "soft" and readily undergo Michael addition with "soft" nucleophiles, most notably the thiol groups of intracellular glutathione (GSH) or cysteine residues on critical cellular proteins. If the cellular GSH pool is depleted, these reactive metabolites covalently bind to functional macromolecules, triggering a cascade of oxidative stress, mitochondrial dysfunction, and ultimately cellular necrosis.

G Parent 6-Hydroxy-3,4-dihydronaphthalene- 2-carboxylic acid CYP450 CYP450-Mediated Oxidation (Hepatic) Parent->CYP450 Phase I Metabolism Quinone Reactive Electrophile (Ortho-Quinone / Quinone Methide) CYP450->Quinone 2e- Oxidation GSH GSH Conjugation (Detoxification) Quinone->GSH Soft Nucleophile Trapping Toxicity Covalent Binding (Proteins/DNA) -> Toxicity Quinone->Toxicity Depleted GSH / Hard Nucleophile

Biotransformation pathway of the parent compound into reactive electrophiles and subsequent toxicity.

Self-Validating Experimental Protocols

To transition from predictive toxicology to empirical validation, we must employ a self-validating experimental system. Relying on a single assay is prone to false positives (e.g., non-specific cytotoxicity). Therefore, we pair a biochemical trapping assay with a 3D phenotypic assay. The biochemical assay proves the mechanism (reactive metabolite formation), while the phenotypic assay proves the consequence (cellular toxicity).

Protocol A: High-Throughput Reactive Metabolite Trapping (GSH/KCN Assay)
  • Causality & Logic: We utilize Glutathione (GSH) to trap soft electrophiles (like quinones) and Potassium Cyanide (KCN) to trap hard electrophiles (like iminium intermediates). By analyzing the resulting adducts via LC-MS/MS, we definitively identify the specific reactive species generated by the compound, validating the in silico structural alert.

  • Step-by-Step Methodology:

    • Incubation: Combine 10 µM of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid with human liver microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4).

    • Trapping Agents: Add 5 mM GSH (soft nucleophile) or 1 mM KCN (hard nucleophile) to parallel reaction tubes.

    • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH and incubate at 37°C for 60 minutes.

    • Quenching: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) using neutral loss scanning specifically for GSH adducts (loss of 129 Da).

Protocol B: 3D HepG2 Spheroid Cytotoxicity and Mitochondrial Health Assay
  • Causality & Logic: Traditional 2D HepG2 cultures rapidly lose CYP450 expression, rendering them blind to metabolism-dependent toxicity. 3D spheroids restore hepatic architecture and basal CYP activity, ensuring that any toxicity observed is biologically relevant. We measure ATP depletion alongside membrane integrity to distinguish between metabolic stalling and overt necrosis.

  • Step-by-Step Methodology:

    • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 4 days to allow spheroid compaction.

    • Dosing: Treat spheroids with a concentration gradient (0.1 µM to 100 µM) of the test compound for 72 hours.

    • Multiplexed Readout: Extract 50 µL of media to measure LDH release (a marker of necrotic membrane rupture). Add CellTiter-Glo 3D reagent directly to the spheroids to lyse cells and measure ATP-dependent luminescence (a marker of mitochondrial viability).

    • Data Synthesis: Calculate the IC50 for ATP depletion and correlate it with the reactive adduct formation quantified in Protocol A.

Workflow InSilico In Silico Alert (ICH M7) Structural Profiling Trapping In Vitro Trapping Assay (GSH/KCN) InSilico->Trapping Trigger Alert LCMS LC-MS/MS Validation Adduct Quantification Trapping->LCMS Identify Adducts HepG2 3D HepG2 Spheroids Cytotoxicity & ATP Depletion LCMS->HepG2 Correlate with Cell Viability Output Comprehensive Safety Profile HepG2->Output Final Assessment

Self-validating high-throughput screening workflow for predictive toxicology and safety profiling.

Regulatory Compliance & Genotoxic Impurity Control

When utilizing 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid as a synthetic intermediate in drug manufacturing, it falls under the purview of the[2].

Compounds containing structural alerts for mutagenicity must be rigorously evaluated to limit potential carcinogenic risk[3]. While the dihydronaphthalene core does not inherently flag as a classic DNA intercalator (unlike fully aromatic polycyclic hydrocarbons), the potential for electrophilic quinone formation necessitates an Ames test (bacterial reverse mutation assay) to empirically validate the in silico prediction[2]. If the compound is confirmed as a mutagenic impurity (Class 2 or Class 3), it must be controlled in the final active pharmaceutical ingredient (API) at or below the Threshold of Toxicological Concern (TTC), which is typically restricted to 1.5 µ g/day for long-term clinical use[2].

References

  • Parkway Scientific. "HI-173 (119034-95-6, MFCD13659371) - Parkway Scientific". parkwayscientific.com.1

  • European Medicines Agency (EMA). "ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic". europa.eu. 2

  • Federal Register. "M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk; Guidance for Industry; Availability". federalregister.gov. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

Executive Summary & Strategic Rationale 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is a high-value polycyclic building block utilized extensively in the development of selective estrogen recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is a high-value polycyclic building block utilized extensively in the development of selective estrogen receptor modulators (SERMs), platelet-activating factor antagonists, and advanced liquid crystal materials[1].

From a synthetic perspective, constructing this specific scaffold presents a regiochemical challenge: installing a carboxylic acid precisely at the C2 position while preserving the Δ1,2 double bond (yielding the 3,4-dihydro architecture) and maintaining the integrity of the C6 phenolic hydroxyl group.

This protocol outlines a highly regioselective, four-step convergent synthesis starting from the commercially available 6-methoxy-2-tetralone. The strategic logic relies on trapping the enolate as a reactive enol triflate, followed by a palladium-catalyzed alkoxycarbonylation[2]. The methoxy protecting group is deliberately retained until the final step to prevent catalyst poisoning and undesired side reactions during the organometallic sequence.

Safety, Handling & Self-Validating Systems (E-E-A-T)

As with any advanced synthetic workflow, ensuring safety and experimental trustworthiness is paramount. This protocol is designed as a self-validating system , where the success of each step can be immediately verified before proceeding.

  • Regiochemical Causality: The C1 protons of 6-methoxy-2-tetralone are both benzylic and α to the carbonyl. This dual stabilization makes them significantly more acidic than the C3 protons. Consequently, base-mediated enolization at low temperatures strictly yields the Δ1,2 enolate, guaranteeing the correct 3,4-dihydronaphthalene architecture without contamination from the 1,4-dihydro isomer[3].

  • Carbon Monoxide (CO) Hazards: Step 2 utilizes CO gas. This must be performed in a highly ventilated fume hood equipped with active ambient CO monitors.

  • Boron Tribromide (BBr₃) Reactivity: BBr₃ is highly corrosive and reacts violently with moisture. Quenching must be performed via cautious reverse addition into an ice-methanol mixture to prevent uncontrolled exothermic hydrobromination of the conjugated double bond.

Synthetic Workflow Diagram

SynthesisWorkflow SM 6-Methoxy-2-tetralone (Starting Material) Step1 Step 1: Enol Triflation KHMDS, Comins' Reagent THF, -78 °C SM->Step1 Int1 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate Step1->Int1 Step2 Step 2: Pd-Carbonylation Pd(OAc)2, dppf, CO (gas) MeOH, Et3N, DMF, 60 °C Int1->Step2 Int2 Methyl 6-methoxy-3,4-dihydronaphthalene -2-carboxylate Step2->Int2 Step3 Step 3: Saponification LiOH, THF/H2O, RT Int2->Step3 Int3 6-Methoxy-3,4-dihydronaphthalene -2-carboxylic acid Step3->Int3 Step4 Step 4: Demethylation BBr3, DCM, -78 °C to RT Int3->Step4 Product 6-Hydroxy-3,4-dihydronaphthalene -2-carboxylic acid (Target Product) Step4->Product

Caption: Four-step synthetic workflow for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate

Causality & Insight: The use of KHMDS at -78 °C ensures the selective formation of the kinetic enolate. Higher temperatures or weaker bases can lead to aldol condensation byproducts. Comins' reagent (N-phenyl-bis(trifluoromethanesulfonimide)) is strategically chosen over Triflic Anhydride (Tf₂O) as it is a milder triflating agent, preventing the polymerization of the electron-rich aromatic substrate[3].

  • Flame-dry a 250 mL round-bottom flask under argon. Add 6-methoxy-2-tetralone (10.0 g, 56.7 mmol) and anhydrous THF (100 mL).

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Dropwise, add KHMDS (1.0 M in THF, 62.4 mL, 1.1 equiv) over 30 minutes. Stir for an additional 45 minutes at -78 °C to ensure complete enolization.

  • Add a solution of Comins' reagent (22.3 g, 62.4 mmol, 1.1 equiv) in anhydrous THF (40 mL) dropwise.

  • Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the enol triflate.

Step 2: Palladium-Catalyzed Methoxycarbonylation

Causality & Insight: The cross-coupling of the enol triflate with CO and methanol utilizes Pd(OAc)₂ and dppf. The bidentate dppf ligand strongly coordinates the palladium center, suppressing the competitive β -hydride elimination pathway and ensuring high yields of the carbonylated product[2].

  • In a heavy-walled pressure flask, dissolve the enol triflate (12.0 g, 38.9 mmol) in anhydrous DMF (80 mL) and anhydrous Methanol (20 mL).

  • Add Triethylamine (16.3 mL, 116.7 mmol, 3.0 equiv), Pd(OAc)₂ (436 mg, 1.95 mmol, 5 mol%), and dppf (2.16 g, 3.89 mmol, 10 mol%).

  • Purge the flask with Argon (3x), then gently purge with CO gas (3x).

  • Pressurize the flask with CO to 1 atm (via a double-layered balloon) and heat the mixture to 60 °C for 12 hours.

  • Cool to room temperature, vent the CO safely into the fume hood exhaust, and dilute with water (150 mL).

  • Extract with diethyl ether (4 × 100 mL). Wash the organics with water (3x) and brine to thoroughly remove DMF.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to afford Methyl 6-methoxy-3,4-dihydronaphthalene-2-carboxylate.

Step 3: Saponification

Causality & Insight: Lithium hydroxide is utilized in a mixed aqueous/organic solvent system to efficiently hydrolyze the methyl ester without causing base-catalyzed isomerization of the conjugated double bond.

  • Dissolve the methyl ester (7.5 g, 34.4 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (100 mL).

  • Add Lithium hydroxide monohydrate (4.33 g, 103.2 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate in vacuo to remove the volatile organic solvents.

  • Dilute the aqueous residue with water (50 mL) and carefully acidify to pH 2 using 1M HCl.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield 6-methoxy-3,4-dihydronaphthalene-2-carboxylic acid.

Step 4: Demethylation

Causality & Insight: BBr₃ selectively cleaves the aryl methyl ether. 3.0 equivalents are used because the free carboxylic acid will consume one equivalent to form a temporary boron carboxylate complex. The reaction must be initiated at -78 °C to control the highly exothermic Lewis acid-base complexation.

  • Dissolve 6-methoxy-3,4-dihydronaphthalene-2-carboxylic acid (5.0 g, 24.5 mmol) in anhydrous DCM (75 mL) under argon.

  • Cool the solution to -78 °C.

  • Carefully add Boron tribromide (BBr₃) (1.0 M in DCM, 73.5 mL, 3.0 equiv) dropwise via syringe.

  • Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Cool the flask back to 0 °C and cautiously quench by the dropwise addition of Methanol (20 mL) to destroy excess BBr₃, followed by water (50 mL).

  • Extract with EtOAc (3 × 75 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Recrystallize the crude product from ethanol/water to afford pure 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Quantitative Data & Analytical Markers

To ensure a self-validating workflow, compare your isolated intermediates against the expected yields and key ¹H NMR markers summarized below:

StepIntermediate / ProductExpected YieldPhysical StateKey ¹H NMR Marker (CDCl₃ / DMSO-d₆)
1 6-Methoxy-3,4-dihydronaphthalen-2-yl triflate85 – 90%Pale yellow oil δ 6.45 (s, 1H, vinylic C1-H)
2 Methyl 6-methoxy-3,4-dihydronaphthalene-2-carboxylate75 – 82%White solid δ 3.82 (s, 3H, -COOCH₃), δ 7.42 (s, 1H, vinylic)
3 6-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid92 – 95%White crystalline solid δ 12.5 (br s, 1H, -COOH), δ 7.55 (s, 1H, vinylic)
4 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid 80 – 85%Off-white solid δ 9.80 (br s, 1H, -OH), δ 7.48 (s, 1H, vinylic)

References

  • Parkway Scientific. "HI-173 (119034-95-6, MFCD13659371)". Source: parkwayscientific.com.
  • Cacchi, S., et al. "Palladium-Catalyzed Carbonylation—A Reaction Come of Age". Source: researchgate.net.
  • Google Patents. "US8399520B2 - Selective estrogen receptor modulator". Source: google.com.

Sources

Application

Application Note: Precision HPLC Method Development for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid Quantification

Scientific Context and Rationale 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is a highly specialized bicyclic intermediate. Compounds featuring the dihydronaphthalene core are frequently utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is a highly specialized bicyclic intermediate. Compounds featuring the dihydronaphthalene core are frequently utilized as critical building blocks in the synthesis of retinoic acid receptor (RAR) agonists, pharmaceutical APIs, and natural cyclolignans[1][2]. Accurate quantification and purity assessment of this compound are essential for reaction monitoring and quality control during drug development.

Due to its dual functional groups—a weakly acidic phenolic hydroxyl and a moderately acidic carboxylic acid—the chromatographic behavior of this molecule is highly sensitive to the physicochemical environment of the mobile phase.

The Causality of Chromatographic Parameters
  • Stationary Phase Selection : A high-purity, heavily end-capped C18 column is strictly required. Uncapped residual silanols on the silica backbone would act as secondary interaction sites for the electron-rich phenolic group, causing severe peak tailing and loss of resolution.

  • Mobile Phase pH Control : The carboxylic acid moiety has an estimated pKa of ~4.0. If the mobile phase pH is not strictly controlled below 3.0, the analyte will exist in a state of partial ionization. This dynamic equilibrium between the neutral and anionic forms during the chromatographic run leads to split peaks and irreproducible retention times. By employing an acidic modifier such as 0.1% phosphoric acid (pH ~2.1), the ionization is completely suppressed, ensuring the molecule remains fully protonated and highly retained via hydrophobic interactions[3][4].

  • Detection Strategy : The conjugated system extending from the aromatic ring through the dihydronaphthalene double bond to the carboxylic acid provides strong UV absorbance. A detection wavelength of 254 nm ensures high sensitivity while avoiding the noisy low-UV baseline typically associated with gradient elution profiles.

Experimental Workflow and Logic

The following diagram illustrates the logical progression of the method development, emphasizing the critical decision-making nodes for pH control and system validation.

HPLC_Method_Logic S1 Standard & Sample Preparation (Diluent 50:50) S2 Mobile Phase Formulation (0.1% H3PO4 / Acetonitrile) S1->S2 D1 Is pH < pKa - 2 ? (Target pH ~2.1) S2->D1 A1 Adjust Modifier Concentration D1->A1 No (Risk of Tailing) S3 RP-HPLC Injection (End-capped C18, 30°C) D1->S3 Yes (Analyte Protonated) A1->S2 S4 Gradient Separation & UV Detection (254 nm) S3->S4 D2 System Suitability Passed? (RSD < 2%) S4->D2 A2 System Maintenance & Re-equilibration D2->A2 No S5 Data Quantification & Reporting D2->S5 Yes A2->S3

Caption: Logical workflow for HPLC method development highlighting pH control and system suitability.

Self-Validating Analytical Protocol

To ensure the integrity of the analytical data, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass predefined criteria before any unknown samples or synthetic batches are quantified.

Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC system equipped with a UV-Vis or PDA Detector
Column C18 reversed-phase, end-capped (4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Ultrapure Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Reagent and Solution Preparation
  • Mobile Phase A (0.1% Phosphoric Acid) : Add 1.0 mL of concentrated HPLC-grade phosphoric acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Crucial Note: For applications requiring Mass Spectrometry (LC-MS) compatibility, phosphoric acid must be substituted with 0.1% formic acid to prevent ion suppression and source contamination[3][5].

  • Mobile Phase B : Use 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent : Prepare a mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Solution Preparation (100 µg/mL) : Accurately weigh 10.0 mg of the 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication to ensure complete dissolution, then make up to volume with the diluent.

Gradient Elution Program

A gradient elution is employed to ensure the target analyte is sharply focused on the column head before being eluted, whilst simultaneously washing strongly retained lipophilic impurities (such as unreacted starting materials or dimers) off the column[6].

Time (minutes)% Mobile Phase A (0.1% H₃PO₄)% Mobile Phase B (Acetonitrile)
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020 (Re-equilibration)
System Suitability Acceptance Criteria

Before analyzing unknown samples, the system must validate its own performance using six replicate injections of the 100 µg/mL standard solution. This step mathematically guarantees that column efficiency is adequate and that the mobile phase pH is correctly suppressing ionization[6].

Suitability ParameterAcceptance CriterionScientific Rationale
Retention Time RSD ≤1.0% Ensures pump stability and consistent mobile phase delivery.
Peak Area RSD ≤2.0% Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤1.5 Confirms the carboxylic acid is fully protonated and secondary silanol interactions are suppressed.
Theoretical Plates ( N ) ≥5000 Verifies the structural integrity and efficiency of the C18 stationary phase.
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from closely eluting synthetic precursors (e.g., 6-acetoxy derivatives)[6].

Data Processing and Quantification

  • Integration : Inject the prepared standards and samples. Integrate the principal peak corresponding to 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. Ensure the baseline is drawn consistently from the start to the end of the peak, avoiding integration of gradient baseline drift.

  • Calibration : Construct a linear calibration curve by plotting the peak area of the standards against their corresponding concentrations (e.g., 10, 25, 50, 100, and 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 to validate the linear dynamic range.

  • Sample Quantification : Determine the concentration of the analyte in the unknown samples by interpolating their peak areas directly from the validated calibration curve.

References

  • DDQ-Catalyzed Oxidative C(sp3)–H Functionalization of Aryltetralins and Subsequent Chemoselective Oxidative Demethylation to Access Dihydronaphthalenes and Dihydronaphthoquinones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Concise synthesis of the retinoic acid receptor (RAR) agonist AGN-193836 utilizing a photochemical benzylic oxidation Source: Taylor & Francis URL:[Link]

  • Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column Source: SIELC URL:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this guide establishes a self-validating system for the unambiguous characterization of the target molecule. The causality behind experimental choices is explained, ensuring technical accuracy and field-proven insights.

Introduction: The Importance of Structural Verification

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is a substituted dihydronaphthalene, a scaffold present in numerous biologically active compounds. Its structural integrity is paramount for understanding its chemical properties, reactivity, and potential pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such organic small molecules in solution.

This guide provides a detailed protocol for the complete assignment of all proton (¹H) and carbon (¹³C) signals of the title compound. We will explore not only the standard 1D experiments but also the application of 2D correlation spectroscopy to build a complete picture of the molecular framework.

Foundational Principles: An Overview of NMR Techniques

A multi-faceted approach using various NMR experiments is crucial for a complete and trustworthy structural assignment.

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and splitting patterns (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, it is typically acquired with proton decoupling, resulting in singlets for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A spectral editing technique that differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O and other non-protonated carbons) are absent.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[1] This is instrumental in identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbon they are attached to (¹JCH).[1] It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[1] This is critical for connecting different spin systems and identifying quaternary carbons.

The logical workflow for these experiments is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_2d_acq 2D NMR Acquisition cluster_analysis Data Analysis & Interpretation SamplePrep Dissolve 5-25 mg in 0.6 mL DMSO-d6 Filtration Filter into NMR Tube SamplePrep->Filtration H1_NMR ¹H NMR Filtration->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT135 DEPT-135 C13_NMR->DEPT135 COSY gCOSY DEPT135->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC AssignSpins Assign Spin Systems (COSY) HMBC->AssignSpins LinkHC Link ¹H to ¹³C (HSQC) AssignSpins->LinkHC Assemble Assemble Fragments (HMBC) LinkHC->Assemble Final Final Structure Verification Assemble->Final

Caption: Experimental workflow for NMR characterization.

Detailed Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[2][3]

  • Weighing the Sample: For ¹H NMR, weigh 5-25 mg of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. For a comprehensive set of experiments including ¹³C NMR, a slightly more concentrated sample of 20-50 mg is recommended.[3][4]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are often broad and may exchange with protic solvents like D₂O or CD₃OD. DMSO-d₆ is a hydrogen bond acceptor, which slows down this exchange, allowing for the observation of these labile protons.[5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a small, clean vial.[6][7] Gentle vortexing may be required to achieve complete dissolution.

  • Filtration and Transfer: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter.[2][6] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: The final sample height in the tube should be approximately 4-5 cm (0.5-0.6 mL).[7]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR zg30 pulse program, 16 scans, 2s relaxation delayQuantitative proton count and coupling analysis.
¹³C{¹H} NMR zgpg30 pulse program, 1024 scans, 2s relaxation delayObserve all carbon environments.
DEPT-135 dept135 pulse program, 256 scansDifferentiate CH/CH₃ (positive) from CH₂ (negative).
gCOSY cosygpppqf, 2 scans, 256 increments in F1Identify ¹H-¹H spin-spin coupling networks.[1]
gHSQC hsqcedetgpsisp2.4, 2 scans, 256 increments in F1Correlate protons to their directly attached carbons.[1]
gHMBC hmbcetgpl3nd, 8 scans, 256 increments in F1Correlate protons and carbons over 2-3 bonds.[1]

Predicted Spectra and Interpretation

While experimental data is the gold standard, a detailed prediction based on known chemical shift principles and data from similar structures provides a strong hypothesis for spectral assignment.[8][9][10][11]

Caption: Structure and numbering of the target molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Predicted J (Hz) Justification
H1~6.8-7.0s-Olefinic proton adjacent to aromatic ring.
H3~2.5-2.8m-Allylic CH₂ group.
H4~2.8-3.1t~6-8Benzylic CH₂ group, coupled to H3.
H5~6.6-6.8d~8-9Aromatic proton ortho to hydroxyl group.
H7~6.5-6.7ddJ ≈ 8-9, 2-3Aromatic proton ortho to H8 and meta to H5.
H8~6.9-7.1d~2-3Aromatic proton meta to hydroxyl group.
6-OH~9.0-10.0s (br)-Phenolic proton, chemical shift is concentration-dependent.[5]
2-COOH~12.0-13.0s (br)-Carboxylic acid proton, highly deshielded.[12][13]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon(s) Predicted δ (ppm) DEPT-135 Justification
C1~125-135CH (+)Olefinic carbon.
C2~135-145C (absent)Olefinic quaternary carbon attached to carboxyl group.
C3~25-35CH₂ (-)Allylic carbon.
C4~28-38CH₂ (-)Benzylic carbon.
C4a~130-140C (absent)Aromatic quaternary carbon.
C5~115-125CH (+)Aromatic carbon ortho to hydroxyl group.
C6~150-160C (absent)Aromatic carbon bearing the hydroxyl group.
C7~115-125CH (+)Aromatic carbon.
C8~125-135CH (+)Aromatic carbon.
C8a~130-140C (absent)Aromatic quaternary carbon.
COOH~165-175C (absent)Carboxylic acid carbonyl carbon.[11][13]
2D NMR Correlation Analysis

The following diagram illustrates the key expected correlations that would confirm the predicted assignments.

G cluster_protons cluster_carbons H4 H4 (~2.9 ppm) H3 H3 (~2.6 ppm) H4->H3 COSY C4a C4a (~135 ppm) H4->C4a HMBC C5 C5 (~120 ppm) H4->C5 HMBC C1 C1 (~130 ppm) H3->C1 HMBC C2 C2 (~140 ppm) H3->C2 HMBC H1 H1 (~6.9 ppm) C3 C3 (~30 ppm) H1->C3 HMBC C8a C8a (~132 ppm) H1->C8a HMBC COOH COOH (~170 ppm) H1->COOH HMBC H8 H8 (~7.0 ppm) H7 H7 (~6.6 ppm) H8->H7 COSY H8->C8a HMBC C6 C6 (~155 ppm) H8->C6 HMBC H5 H5 (~6.7 ppm) H7->H5 COSY H5->C4a HMBC C7 C7 (~120 ppm) H5->C7 HMBC C4 C4 (~33 ppm) C8 C8 (~130 ppm)

Caption: Key expected COSY and HMBC correlations.

  • COSY: Will establish the aliphatic spin system by showing a correlation between the H4 and H3 protons. It will also confirm the aromatic spin system through correlations between H5-H7 and H7-H8.

  • HSQC: Will provide the direct one-bond correlations, for instance, linking the proton at ~2.9 ppm to the carbon at ~33 ppm (H4 to C4).

  • HMBC: This is the key experiment for assembling the structure. Key expected correlations include:

    • From the aliphatic protons (H3, H4) to the aromatic and olefinic carbons, confirming the fusion of the two rings. For example, a correlation from H4 to C4a and C5.

    • From the olefinic proton (H1) to the carboxyl carbon (COOH) and the quaternary carbon C8a, confirming its position.

    • From the aromatic protons (H5, H8) to the quaternary carbons (C4a, C6, C8a), which solidifies the substitution pattern on the aromatic ring.

Troubleshooting and Quality Control

  • Broad -OH/-COOH Signals: If these signals are excessively broad or not visible, it may be due to residual water in the DMSO-d₆. Ensure the use of a fresh, sealed solvent bottle.

  • Poor Shimming: The presence of solid particles can lead to broad peaks and poor resolution.[6] If shimming is difficult, re-filter the sample.

  • Low Signal-to-Noise (especially for ¹³C): Increase the number of scans. For ¹³C NMR, doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.[14] For very dilute samples, consider using a cryoprobe if available.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently verify the structure of this and related molecules, ensuring the integrity of their chemical entities for further research and development.

References

  • How to Prepare Samples for NMR. ResearchGate. Available from: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences, UCL. Available from: [Link]

  • Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. PMC. Available from: [Link]

  • Deuterium NMR spectra of metabolites formed from [4-2...]. ResearchGate. Available from: [Link]

  • A comparison of vicinal coupling constants in the 1H nuclear magnetic resonance spectra of some 1,2-dihydronaphthalenes, tetralins, and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A H NMR Study. ResearchGate. Available from: [Link]

  • Common Acquisition Concepts and Problems for 1D/2D NMR. University of Notre Dame. Available from: [Link]

  • Protocols - NMR Facility. University of California, Santa Cruz. Available from: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Available from: [Link]

  • Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. SciSpace. Available from: [Link]

  • 1D Acquisition. ETH Zurich. Available from: [Link]

  • Manually Setting up 2D experiments. University of Washington. Available from: [Link]

  • Approximating Proton NMR Chemical Shifts in More Complex Cases. University of Colorado Boulder. Available from: [Link]

  • Chemical shifts. University of Cambridge. Available from: [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. Available from: [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. Reddit. Available from: [Link]

  • Carboxylic Acids. UCLA. Available from: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). NP-MRD. Available from: [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available from: [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available from: [Link]

  • Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C. ResearchGate. Available from: [Link]

  • Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. Available from: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • Approximate NMR Shift Ranges. Scribd. Available from: [Link]

  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison. Available from: [Link]

  • Interpreting ¹HNMR Spectra. YouTube. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • Spectra and physical data of (A2). Royal Society of Chemistry. Available from: [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available from: [Link]

  • Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides. SciELO. Available from: [Link]

  • (4a,5,6,7,8,8a-ngcontent-ng-c1475815555="" class="ng-star-inserted">13C_6)-3,4-Dihydronaphthalen-1(2H)-one. PubChem. Available from: [Link]

Sources

Application

Advanced Applications of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide Executive Summary The rational design of targeted therapeutics relies hea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide

Executive Summary

The rational design of targeted therapeutics relies heavily on the selection of versatile, structurally rigid scaffolds. 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) has emerged as a privileged building block in medicinal chemistry [1]. Featuring a conformationally restricted dihydronaphthalene core, an α,β -unsaturated carboxylic acid, and a highly functionalizable phenolic hydroxyl group, this scaffold provides ideal vectors for tuning pharmacokinetics and receptor affinity. This application note details the mechanistic rationale, structural profiling, and validated synthetic protocols for utilizing this compound in drug discovery, with a specific focus on its proven role in synthesizing Platelet-Activating Factor (PAF) antagonists [2].

Mechanistic Rationale & Scaffold Architecture

Conformational Rigidity and Vector Alignment

Flexible aliphatic chains often suffer from high entropic penalties upon binding to target receptors. The 3,4-dihydronaphthalene core mitigates this by locking the molecule into a planar, rigid conformation. The double bond conjugated with the aromatic ring and the C2-carboxylic acid creates an extended π -system, which not only stabilizes the molecule but also dictates a predictable trajectory for the C2 substituent.

Dual Functionalization Sites

The true power of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid lies in its orthogonal reactivity:

  • C2 Carboxylic Acid: Serves as the primary conjugation site for basic amines (e.g., 1,4-disubstituted piperazines). The resulting amides project into the solvent-exposed or deep hydrophobic pockets of G-Protein Coupled Receptors (GPCRs).

  • C6 Phenolic Hydroxyl: Acts as a tunable lipophilic handle. Through simple base-mediated O-alkylation, medicinal chemists can rapidly generate libraries with varying logP values, optimizing blood-brain barrier (BBB) penetrance or metabolic stability [3].

Primary Application: Platelet-Activating Factor (PAF) Antagonists

Platelet-Activating Factor (PAF) is a potent endogenous phospholipid mediator involved in inflammation, asthma, and cardiovascular diseases. It exerts its effects by binding to the PAF Receptor (PAFR), a GPCR linked to the Gq​/11 signaling pathway.

Historically, 1,4-disubstituted piperazines coupled to the 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid scaffold have demonstrated profound PAFR antagonism [2]. The rigid dihydronaphthalene core mimics the glycerol backbone of endogenous PAF, while the piperazine moiety interacts with the critical acidic residues within the PAFR binding pocket.

PAF_Signaling PAF Platelet-Activating Factor (Endogenous Ligand) PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR Activates Gq Gq/11 Protein PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Effect Inflammation & Platelet Aggregation Ca->Effect Antagonist 6-OH-DHN-2-CA Piperazine Antagonist Antagonist->PAFR Competitive Inhibition

Figure 1: PAF GPCR signaling pathway and the intervention point of dihydronaphthalene-based antagonists.

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is critical for predicting Lipinski's Rule of Five (RO5) compliance in the final drug candidates.

Table 1: Physicochemical Properties of the Core Scaffold [1]
PropertyValueMedicinal Chemistry Implication
Molecular Weight 190.20 g/mol Highly efficient lead-like molecular weight (RO3 compliant).
XLogP3 1.9Excellent starting lipophilicity, allowing room for hydrophobic substituents.
TPSA 57.5 ŲOptimal for oral bioavailability and potential CNS penetration.
H-Bond Donors 2Provided by the -OH and -COOH groups.
H-Bond Acceptors 2Provided by the oxygen atoms.
Rotatable Bonds 1High conformational rigidity.
Table 2: Structure-Activity Relationship (SAR) Logic
Modification SiteReagent / TransformationImpact on Pharmacological Profile
C2 (-COOH) 1,4-disubstituted piperazineEstablishes primary binding affinity to PAFR via salt-bridge interactions.
C6 (-OH) Small alkylation (e.g., Methyl iodide)Increases metabolic stability against Phase II glucuronidation.
C6 (-OH) Bulky alkylation (e.g., Benzyl bromide)Dramatically increases lipophilicity; targets deep hydrophobic sub-pockets.

Self-Validating Experimental Protocols

The following protocols outline the synthesis of a PAF antagonist library using 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Synthetic_Workflow Start 6-Hydroxy-3,4-dihydronaphthalene- 2-carboxylic acid Step1 Step 1: Amide Coupling (EDCI, HOBt, Piperazine) Start->Step1 Chemoselective C2-Activation Intermediate 6-Hydroxy-DHN Piperazine Amide Step1->Intermediate Step2 Step 2: O-Alkylation (R-Br, K2CO3, DMF) Intermediate->Step2 Base-Mediated C6-Alkylation Product Target PAF Antagonist (Lipophilicity Tuned) Step2->Product

Figure 2: Two-step synthetic workflow for generating dihydronaphthalene-piperazine derivatives.

Protocol A: Chemoselective Amide Coupling (C2 Functionalization)

Causality & Expert Insight: When coupling an amine to a carboxylic acid in the presence of an unprotected phenol, highly reactive uronium coupling agents (like HATU or PyBOP) can cause undesired O-acylation of the C6 hydroxyl group. To ensure chemoselectivity, we employ EDCI and HOBt. HOBt forms an active ester that is highly selective for nucleophilic attack by amines over phenols, eliminating the need for transient protecting groups.

Materials:

  • 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (1.0 eq)

  • 1-Substituted piperazine (1.1 eq)

  • EDCI·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v)

Step-by-Step Procedure:

  • Activation: Dissolve the scaffold (1.0 eq) in the DCM/DMF mixture under an inert argon atmosphere. Cool the reaction to 0°C using an ice bath.

  • Reagent Addition: Add HOBt (1.2 eq) followed by EDCI·HCl (1.2 eq). Stir for 15 minutes at 0°C to allow the formation of the active OBt-ester.

  • Amine Coupling: Add the 1-substituted piperazine (1.1 eq) and DIPEA (3.0 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup (Self-Validation): Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl to remove unreacted piperazine, then with brine. Dry over Na2​SO4​ .

  • Verification: TLC (Silica, 5% MeOH in DCM) should show the disappearance of the highly polar starting acid and the appearance of a new UV-active spot.

Protocol B: Base-Mediated O-Alkylation (C6 Functionalization)

Causality & Expert Insight: To tune the lipophilicity of the resulting amide, the C6 phenol is alkylated. Potassium carbonate ( K2​CO3​ ) is chosen as the base because its pKa​ is sufficient to deprotonate the phenol ( pKa​≈10 ) without being strong enough to cause isomerization of the α,β -unsaturated double bond in the dihydronaphthalene ring.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide or Alkyl iodide) (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Deprotonation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide ion. The solution may develop a slight yellow tint, indicating phenoxide formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to 60°C for 4-6 hours.

  • Workup: Cool to room temperature and pour the mixture into ice water to precipitate the product. If the product oils out, extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the final targeted PAF antagonist.

Conclusion

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is a highly versatile, rigid scaffold that bridges the gap between structural stability and synthetic flexibility. By understanding the chemoselectivity of its functional groups, medicinal chemists can rapidly deploy this building block to synthesize potent GPCR antagonists, specifically targeting the PAF receptor, while maintaining strict control over the molecule's physicochemical properties.

References

Method

Comprehensive Mass Spectrometry Fragmentation Analysis and Analytical Protocol for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Introduction & Analytical Context 6-Hydroxy-3,4-dihydronaphthal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Introduction & Analytical Context

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) is a highly functionalized bicyclic compound frequently utilized as a building block in medicinal chemistry and observed as a metabolic intermediate in polycyclic aromatic hydrocarbon (PAH) degradation. From an analytical perspective, its structure—comprising a phenolic hydroxyl group, an α,β -unsaturated carboxylic acid, and a partially saturated dihydronaphthalene core—presents a rich, multi-pathway fragmentation profile under Collision-Induced Dissociation (CID).

This application note elucidates the mechanistic gas-phase ion chemistry of this molecule using Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HRMS/MS). By understanding the causality behind its fragmentation, researchers can definitively identify this compound and its derivatives in complex biological or environmental matrices.

Mechanistic MS/MS Profiling (ESI Negative Mode)

The presence of both a carboxylic acid ( pKa​≈4 ) and a phenolic hydroxyl ( pKa​≈9.5 ) dictates that Negative Ion Mode (ESI-) is the most sensitive and structurally informative ionization technique. The deprotonated precursor ion [M−H]− is observed at an exact mass of m/z 189.055 .

Upon subjection to CID, the precursor ion undergoes three primary, competing fragmentation pathways [1, 3]:

A. The Decarboxylation Pathway (Diagnostic for the Acid Moiety)

The most thermodynamically favored primary cleavage is the neutral loss of carbon dioxide ( Δm=44.009 Da), yielding an abundant fragment at m/z 145.065 . This process is driven by the formation of a highly resonance-stabilized 6-hydroxy-3,4-dihydronaphthalen-2-yl anion. Subsequent activation of this fragment leads to the expulsion of carbon monoxide (CO, 27.995 Da) from the phenolic ring, generating a terminal hydrocarbon anion at m/z 117.070 .

B. The Retro-Diels-Alder (RDA) Cleavage (Diagnostic for the Bicyclic Core)

The 3,4-dihydronaphthalene system contains a cyclohexene-like ring fused to an aromatic core. Under MS/MS conditions, the C1​=C2​ double bond acts as the focal point for a cycloreversion reaction (Retro-Diels-Alder). This concerted mechanism cleaves the C2​−C3​ and C4​−C4a​ bonds, expelling the saturated bridge as a neutral ethylene molecule ( C2​H4​ , 28.031 Da) [1, 2]. This yields an ortho-quinodimethane-like fragment at m/z 161.024 . A secondary decarboxylation of this RDA product produces a fragment at m/z 117.034 .

C. The Isobaric Resolution Imperative

A critical insight for method developers: the terminal fragments from the Decarboxylation pathway (m/z 117.070) and the RDA pathway (m/z 117.034) are nominally isobaric. Low-resolution instruments (e.g., single quadrupoles) will detect a single merged peak at m/z 117. High-Resolution Mass Spectrometry (HRMS) is required to resolve this doublet, providing a self-validating confirmation of both structural features simultaneously.

Fragmentation Pathway Visualization

MS_Fragmentation Parent Precursor Ion [M-H]⁻ m/z 189.055 (C11H9O3)⁻ Frag_CO2 Decarboxylation m/z 145.065 (C10H9O)⁻ Parent->Frag_CO2 -CO₂ (44.009 Da) Frag_RDA Retro-Diels-Alder (RDA) m/z 161.024 (C9H5O3)⁻ Parent->Frag_RDA -C₂H₄ (28.031 Da) Frag_H2O Dehydration m/z 171.044 (C11H7O2)⁻ Parent->Frag_H2O -H₂O (18.011 Da) Frag_Term1 Phenolic CO Loss m/z 117.070 (C9H9)⁻ Frag_CO2->Frag_Term1 -CO (27.995 Da) Frag_Term2 Secondary Decarboxylation m/z 117.034 (C8H5O)⁻ Frag_RDA->Frag_Term2 -CO₂ (44.009 Da)

Caption: ESI-HRMS/MS fragmentation pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Quantitative Data & Diagnostic Fragments

The table below summarizes the theoretical exact masses and mechanistic origins of the key fragment ions. Use these values to establish targeted MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) transitions.

Fragment IonExact Mass (m/z)Ion FormulaNeutral LossLoss Mass (Da)Diagnostic Significance
Precursor 189.0557 [C11​H9​O3​]− N/AN/AConfirms intact molecular weight.
Fragment 1 145.0659 [C10​H9​O]− −CO2​ 44.0098Primary indicator of the free carboxylic acid.
Fragment 2 161.0244 [C9​H5​O3​]− −C2​H4​ 28.0313Confirms the partially saturated dihydronaphthalene ring (RDA).
Fragment 3 171.0452 [C11​H7​O2​]− −H2​O 18.0105Minor pathway; indicates interaction between adjacent functional groups.
Fragment 4 117.0709 [C9​H9​]− −CO2​,−CO 72.0207Confirms the presence of the phenolic hydroxyl group.
Fragment 5 117.0346 [C8​H5​O]− −C2​H4​,−CO2​ 72.0411Secondary confirmation of the RDA pathway.

Standardized LC-HRMS/MS Protocol

To ensure a self-validating and reproducible analytical system, the following protocol utilizes basic mobile phases to force complete deprotonation, maximizing ESI- sensitivity.

Step 1: System Suitability & Quality Control (QC)
  • Prepare a 100 ng/mL solution of 2-Naphthoic acid (Internal Standard/System Suitability Standard) in 50:50 Methanol:Water.

  • Inject the QC standard to verify the −CO2​ neutral loss pathway (m/z 171 127) and ensure the mass accuracy of the instrument is calibrated to <3 ppm.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock solution to 1 μ g/mL using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-induced peak broadening.

  • Filter through a 0.22 μ m PTFE syringe filter into an autosampler vial.

Step 3: UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 ( 2.1×100 mm, 1.7 μ m).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.0 with Ammonium Hydroxide). Causality: High pH ensures the carboxylic acid and phenol are fully ionized in solution prior to aerosolization.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% 60% B

    • 5.0 - 6.0 min: 60% 95% B (Wash)

    • 6.1 - 8.0 min: 5% B (Equilibration)

Step 4: Mass Spectrometric Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: PRM (Parallel Reaction Monitoring) or Data-Dependent Acquisition (DDA).

  • Collision Energy (CE) Ramping:

    • Low CE (10-15 eV): Optimizes for the primary −CO2​ (m/z 145) and RDA (m/z 161) fragments.

    • High CE (25-35 eV): Forces secondary fragmentation to yield the terminal m/z 117 doublet.

Step 5: Data Processing

Extract ion chromatograms (EIC) for m/z 189.0557 ( ± 5 ppm). Verify peak identity by checking the co-elution of the primary fragment m/z 145.0659 and the RDA diagnostic fragment m/z 161.0244.

References

  • Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene) The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Tandem Mass Spectrometric Characterization of Commercial Naphthenic Acids and a Maya Crude Oil Energy & Fuels (ACS Publications) URL:[Link]

Application

Application Note: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid as a Versatile Precursor for Advanced Fluorescent Probes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6) Executive Summary & Structural Rationale In the land...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6)

Executive Summary & Structural Rationale

In the landscape of molecular imaging and bio-sensing, the development of robust, highly sensitive fluorescent probes is paramount. 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid serves as an exceptional, yet underutilized, precursor for synthesizing advanced environment-sensitive and target-reactive fluorophores[1].

Mechanistic Causality (The D-π-A Architecture): The utility of this molecule stems from its intrinsic Donor-π-Acceptor (D-π-A) push-pull system. The 6-hydroxyl group acts as a potent electron donor, while the 2-carboxylic acid serves as an electron acceptor. Unlike fully aromatic naphthalene derivatives (e.g., PRODAN analogs), the partially saturated dihydronaphthalene core introduces a degree of conformational flexibility.

  • Molecular Rotor Dynamics: This flexibility allows derivatives to act as molecular rotors. In low-viscosity environments, non-radiative decay dominates via bond rotation. In highly viscous environments (e.g., lipid droplets), rotation is restricted, leading to a prolonged fluorescence lifetime and intense emission[2].

  • ICT Quenching & Turn-On: Masking the hydroxyl donor with a reactive group (e.g., an acrylate ester) disrupts the Intramolecular Charge Transfer (ICT) state, quenching fluorescence. Target-specific cleavage of this mask restores the D-π-A system, yielding a self-validating, high-contrast "turn-on" signal[3].

Workflow A Precursor: 6-Hydroxy-3,4-dihydronaphthalene- 2-carboxylic acid B Chemical Conjugation (Acrylation / Merocyanine) A->B C Fluorescent Probe (e.g., NC-Cys / ACD-E) B->C D In Vitro Incubation (Live Cells, 37°C) C->D E Confocal Imaging (Viscosity / Cysteine / Viability) D->E

Figure 1: General workflow for the development and application of dihydronaphthalene-based probes.

Key Applications in Bioimaging

A. Highly Selective Detection of Cysteine

Cysteine (Cys) is an essential amino acid whose abnormal levels are linked to neurotoxicity, edema, and liver damage. By converting the carboxylic acid of the precursor to an ester (for cell permeability) and masking the hydroxyl group with an acrylate moiety, researchers have developed probes (e.g., NC-Cys) that exhibit naked-eye colorimetric changes (purple to bright yellow) and a massive 90-fold fluorescence increase specifically in the presence of Cysteine[3].

B. Multiplexed Cell Viability and Viscosity Monitoring

By hybridizing the chloro-hydroxy dihydronaphthalene core with merocyanine dyes, complex probes (e.g., ACD-E) have been synthesized to evaluate cell viability. These probes utilize a dual-color mode to distinguish live cells from dead cells (via esterase cleavage of an acetoxy group) and can monitor early necrosis through viscosity-dependent fluorescence lifetime changes[2].

Quantitative Data Summary

The following table summarizes the photophysical properties of validated probes derived from the dihydronaphthalene scaffold, demonstrating its versatility across different emission wavelengths and targets.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Detection LimitKey Photophysical Feature
NC-Cys Cysteine (Cys)~400 nm536 nm21 nM (2.1 × 10⁻⁸ M)90-fold fluorescence turn-on; Large Stokes shift[3].
ACD-E Esterase / Viscosity~550 nm692 nm0.31 mU/mLDual-color mode; Viscosity-dependent lifetime prolongation[2].

Experimental Protocols

Protocol 1: Synthesis of a Cysteine-Reactive "Turn-On" Probe

This protocol outlines the functionalization of the precursor based on established Michael-addition cleavage mechanisms[3].

Step 1: Esterification (Improving Permeability)

  • Dissolve 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours under an inert N₂ atmosphere.

  • Evaporate the solvent, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ to yield the methyl ester intermediate.

Step 2: Acrylation (Installing the Recognition/Quenching Moiety)

  • Dissolve the methyl ester intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 2.0 eq) and cool the mixture to 0°C in an ice bath.

  • Dropwise, add acryloyl chloride (1.5 eq). The acrylate group will esterify the 6-hydroxyl position, effectively quenching the D-π-A push-pull system.

  • Stir at room temperature for 4 hours. Wash with brine, extract with DCM, and purify via silica gel column chromatography (Hexane/Ethyl Acetate) to isolate the final probe.

Protocol 2: Live-Cell Imaging and Self-Validating Cysteine Assay

To ensure trustworthiness, this protocol includes a mandatory thiol-scavenging control.

Step 1: Cell Culture & Incubation

  • Seed HeLa cells in a glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.

  • Prepare a 10 mM stock solution of the probe in cell-culture grade DMSO.

  • Dilute the stock in PBS to a final working concentration of 10 µM (ensure final DMSO concentration is <0.1%).

  • Incubate the cells with the 10 µM probe solution for 30 minutes at 37°C.

Step 2: Self-Validating Control (NEM Pre-treatment)

  • In a parallel control dish, pre-incubate cells with 1 mM N-ethylmaleimide (NEM, a potent thiol scavenger) for 30 minutes.

  • Wash with PBS, then incubate with the 10 µM probe for 30 minutes.

  • Causality Check: NEM blocks free intracellular cysteine. A lack of fluorescence in this control proves that the signal in the experimental group is exclusively driven by thiol-mediated cleavage.

Step 3: Confocal Microscopy

  • Wash cells 3 times with warm PBS to remove unbound probe.

  • Image using a confocal laser scanning microscope (Excitation: 400-405 nm laser; Emission collection: 520-560 nm).

Mechanism P Probe (Quenched State) Dihydronaphthalene-Acrylate R Michael Addition Reaction (Thiol attacks acrylate double bond) P->R C Target: Intracellular Cysteine C->R F Cleavage of Acrylate Group Restoration of Donor-π-Acceptor R->F S Strong Fluorescence Emission (Turn-On Signal at 536 nm) F->S

Figure 2: Mechanism of cysteine-selective fluorescence turn-on via Michael addition.

References

  • A dihydronaphthalene based fluorescence probe for sensitive detection of cysteine and its application in bioimaging. New Journal of Chemistry (2020). URL:[Link]

  • Evaluation of Cell Viability with a Single Fluorescent Probe Based on Two Kinds of Fluorescence Signal Modes. Analytical Chemistry (2021). URL:[Link]

  • DDQ-Catalyzed Oxidative C(sp3)–H Functionalization of Aryltetralins and Subsequent Chemoselective Oxidative Demethylation to Access Dihydronaphthalenes and Dihydronaphthoquinones. The Journal of Organic Chemistry (2021). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. This molecule is a highly valuable bioisosteric building block and precursor in pharmaceutical development[1].

Below, you will find a mechanistic workflow, an in-depth troubleshooting guide addressing common synthetic bottlenecks, quantitative optimization data, and self-validating experimental protocols.

Synthetic Pathway Visualization

SynthesisWorkflow A 6-Methoxy-1-tetralone (Starting Material) B Methyl 6-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate (β-Keto Ester) A->B NaH, (MeO)2CO, 85°C C Methyl 1-hydroxy-6-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate (Alcohol) B->C NaBH4, EtOH, 0°C D Methyl 6-methoxy-3,4- dihydronaphthalene-2-carboxylate (Conjugated Ester) C->D p-TsOH, Toluene, Reflux E 6-Methoxy-3,4- dihydronaphthalene-2-carboxylic acid (Carboxylic Acid) D->E LiOH, THF/H2O, rt F 6-Hydroxy-3,4- dihydronaphthalene-2-carboxylic acid (Final Product) E->F BBr3, CH2Cl2, -78°C to 0°C

Caption: 5-step synthetic workflow from 6-methoxy-1-tetralone to the final 6-hydroxy product.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my β-keto ester intermediate (methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate) consistently below 40%?

  • Causality: The reaction of 6-methoxy-1-tetralone with dimethyl carbonate and sodium hydride (NaH) often suffers from competing aldol-type self-condensation. If the local concentration of the tetralone enolate is high relative to the carbonate, the nucleophilic enolate will attack another tetralone molecule rather than the electrophilic carbonate carbon[2],[3].

  • Solution: Shift the kinetics to favor the cross-Claisen condensation by using dimethyl carbonate as both the reagent and the solvent (massive stoichiometric excess). Add the tetralone dropwise to a refluxing suspension of NaH in dimethyl carbonate. This keeps the steady-state concentration of the enolate extremely low, preventing self-condensation.

Q2: During the reduction of the β-keto ester, I observe complex mixtures including over-reduced diols. How can I achieve clean conversion to the alcohol?

  • Causality: While Sodium borohydride (NaBH₄) is generally chemoselective for ketones over esters, the ketone in a β-keto ester is highly electrophilic. If the reaction is run in methanol at room temperature, the resulting alkoxide can facilitate further reduction or transesterification.

  • Solution: Perform the reduction in absolute ethanol at strictly 0 °C using exactly 1.1 equivalents of NaBH₄. Quench the reaction carefully with dilute acetic acid rather than strong mineral acids (like HCl), which can trigger premature, uncontrolled dehydration and subsequent polymerization.

Q3: My dehydration step yields a mixture of double-bond isomers. How do I selectively obtain the 3,4-dihydronaphthalene core?

  • Causality: Dehydration of the 1-hydroxy intermediate can theoretically yield the C1=C2 double bond (3,4-dihydro) or the C2=C3 double bond (1,4-dihydro). The C1=C2 double bond is the thermodynamic sink because it is fully conjugated with both the aromatic ring and the ester carbonyl, forming a highly stable α,β-unsaturated ester system[4].

  • Solution: Ensure the reaction is run under thermodynamic control. Use a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene equipped with a Dean-Stark trap. Continuous removal of water drives the equilibrium, and extended heating (4–6 hours) ensures any kinetic isomers fully isomerize to the stable 3,4-dihydronaphthalene system.

Q4: The final demethylation with BBr₃ causes severe degradation and low yields of the 6-hydroxy product. What is going wrong?

  • Causality: Boron tribromide (BBr₃) is a powerful Lewis acid. While excellent for ether cleavage, at elevated temperatures it can coordinate with the carboxylic acid and the electron-rich double bond, leading to hydrobromination of the alkene or polymerization of the dihydronaphthalene core.

  • Solution: The reaction must be strictly temperature-controlled. Add BBr₃ at -78 °C in anhydrous dichloromethane (DCM). Allow the reaction to warm only to 0 °C (never to room temperature). Quench at 0 °C by the careful, dropwise addition of anhydrous methanol to safely destroy excess BBr₃ before aqueous workup.

Yield Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from standard generic conditions to the optimized, self-validating protocols described in this guide.

Synthetic StepStandard ConditionOptimized ConditionYield Improvement
1. β-Keto Ester Formation NaH, THF solvent, 1.5 eq (MeO)₂CONaH, neat (MeO)₂CO, dropwise addition35% → 85%
2. Ketone Reduction NaBH₄, MeOH, Room TempNaBH₄, EtOH, 0 °C, AcOH quench60% → 92%
3. Dehydration HCl, THF, Room Tempp-TsOH, Toluene, Dean-Stark reflux50% (Isomer Mix) → 95%
4. Saponification NaOH, MeOH/H₂O, RefluxLiOH·H₂O, THF/MeOH/H₂O, Room Temp80% → 98%
5. Demethylation BBr₃, DCM, Room TempBBr₃, DCM, -78 °C to 0 °C30% (Degradation) → 82%

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous dimethyl carbonate (10 volumes). Heat the suspension to 85 °C under argon.

  • Dissolve 6-methoxy-1-tetralone (1.0 eq) in a minimum volume of dimethyl carbonate and add it dropwise to the suspension over 2 hours.

  • Stir for an additional 1 hour at 85 °C.

  • Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (Rf ~0.6) and a new, lower-running spot (Rf ~0.4).

  • Cool to 0 °C, quench dropwise with glacial acetic acid, dilute with water, and extract with EtOAc. Dry over Na₂SO₄, concentrate, and recrystallize from hexanes/EtOAc.

Step 2: Synthesis of Methyl 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • Dissolve the β-keto ester (1.0 eq) in absolute ethanol (0.2 M) and cool to 0 °C.

  • Add NaBH₄ (1.1 eq) in small portions over 15 minutes to control hydrogen evolution.

  • Stir at 0 °C for 1 hour.

  • Quench by dropwise addition of saturated aqueous NH₄Cl. Remove ethanol under reduced pressure, extract with DCM, dry, and concentrate. Use the crude alcohol directly in the next step.

Step 3: Synthesis of Methyl 6-methoxy-3,4-dihydronaphthalene-2-carboxylate

  • Dissolve the crude alcohol (1.0 eq) in anhydrous toluene (0.1 M). Add p-TsOH monohydrate (0.1 eq).

  • Attach a Dean-Stark trap and reflux for 6 hours.

  • Validation Check: The formation of the conjugated double bond can be confirmed by UV activity on TLC and a distinct shift in the NMR spectrum (loss of the C1 carbinol proton).

  • Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

Step 4: Synthesis of 6-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid

  • Dissolve the ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Concentrate to remove organic solvents. Acidify the aqueous layer to pH 2 with 1M HCl.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Step 5: Synthesis of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

  • Dissolve the methoxy acid (1.0 eq) in anhydrous DCM (0.05 M) under argon and cool to -78 °C.

  • Add BBr₃ (1.0 M in DCM, 3.5 eq) dropwise. Stir at -78 °C for 30 minutes.

  • Slowly warm the reaction to 0 °C and stir for exactly 2 hours.

  • Validation Check: Quench a 10 µL aliquot in MeOH and check via LC-MS to ensure complete demethylation without brominated side-products.

  • Quench the bulk reaction at 0 °C by careful addition of anhydrous methanol. Concentrate under reduced pressure, partition between water and EtOAc, dry the organic layer, and concentrate to yield the final product.

References

  • Organoiron complexes in organic synthesis. Part 23. New strategies for steroid and aphidicolane synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Heterocyclic compounds for the inhibition of pask.
  • Ring-Expansion Approaches for the Total Synthesis of Salimabromide. PMC. [Link]

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

Welcome to the technical support guide for the purification of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid via recrystallization. This resource is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection and troubleshooting common issues encountered during the crystallization process. Our goal is to equip you with the scientific rationale and procedural expertise to achieve high purity and yield.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid, providing a solid foundation for your experimental design.

Q1: What are the ideal characteristics of a recrystallization solvent for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid?

An ideal recrystallization solvent for this compound should exhibit a significant difference in solubility at high and low temperatures.[1] Specifically, the compound should be highly soluble in the hot solvent and poorly soluble in the same solvent when cold.[1][2] This temperature-dependent solubility is the cornerstone of the recrystallization technique, allowing for the dissolution of the compound and impurities at an elevated temperature and the subsequent crystallization of the pure compound upon cooling, while the impurities remain in the "mother liquor".[3][4]

Other crucial solvent characteristics include:

  • Inertness: The solvent must not react with the 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.[1][5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[1]

  • Safety and Cost: Ideally, the solvent should be non-toxic, non-flammable, and inexpensive.[2]

Q2: What initial solvents should I consider for screening?

Given the structure of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid, which contains both a polar phenolic hydroxyl group and a carboxylic acid group, as well as a less polar dihydronaphthalene ring system, a range of solvents with varying polarities should be considered. The principle of "like dissolves like" can provide a starting point.[6]

Commonly used solvents for the recrystallization of polar organic compounds, such as carboxylic acids and phenols, include water, ethanol, methanol, acetone, and ethyl acetate.[2][6] It is also worth investigating solvent pairs, such as ethanol-water or acetone-hexane, to fine-tune the solubility characteristics.[6]

Q3: How do I perform a systematic solvent screening experiment?

A systematic approach is key to efficiently identifying an optimal solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount (e.g., 20-50 mg) of your crude 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid into several labeled test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent. Agitate the mixture and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[2]

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.[6] Gradually add more solvent in small increments until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.[2] Observe for crystal formation. A good solvent will yield a significant amount of crystalline precipitate.

  • Evaluation: Compare the results from all the tested solvents based on the quantity and quality of the crystals formed.

Q4: When should I consider using a mixed solvent system?

A mixed solvent system, or solvent pair, is beneficial when no single solvent meets all the ideal criteria.[6] This technique is particularly useful when your compound is too soluble in one solvent and insoluble in another. The two solvents must be miscible.[6]

The general procedure involves dissolving the compound in the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "bad" solvent (in which the compound is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

II. Troubleshooting Guide

This section provides solutions to common problems you may encounter during the recrystallization of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Issue 1: No crystals form upon cooling.
  • Possible Cause: The solution is not saturated (too much solvent was used). This is a very common issue.[7][8]

    • Solution: Reheat the solution to its boiling point and evaporate some of the solvent to concentrate the solution.[9] Then, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Possible Cause: The solution is supersaturated.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the cooled solution.[10] This "seed crystal" will act as a template for further crystallization.

    • Solution 3: Cool to a Lower Temperature. Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.

Issue 2: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[11]

  • Possible Cause: The solution is too concentrated.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[9][10] Allow the solution to cool more slowly.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Select a different solvent with a lower boiling point.

  • Possible Cause: Significant impurities are present.

    • Solution: High levels of impurities can depress the melting point of the compound. Consider a preliminary purification step, such as column chromatography, before recrystallization. If the impurities are colored, adding activated charcoal to the hot solution before filtration can help remove them.[5][11] However, be aware that charcoal can sometimes adsorb the desired compound, so use it sparingly.[5] It is also noted that charcoal may not be suitable for phenolic compounds due to potential reactions with ferric ions.[5]

Issue 3: The crystal yield is very low.
  • Possible Cause: Too much solvent was used.

    • Solution: As mentioned previously, using the minimum amount of hot solvent necessary to dissolve the compound is crucial for maximizing yield.[8]

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: To prevent this, preheat the filtration apparatus (funnel and receiving flask) with hot solvent.[9] Using a stemless funnel can also help by reducing the surface area for cooling and crystallization.[9]

  • Possible Cause: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled thoroughly in an ice bath to minimize the amount of compound that remains dissolved. When washing the collected crystals, use a minimal amount of ice-cold solvent.[8]

Issue 4: The recrystallized product is still impure.
  • Possible Cause: The cooling process was too rapid.

    • Solution: Rapid cooling can trap impurities within the crystal lattice.[3] Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

  • Possible Cause: The chosen solvent did not effectively differentiate between the compound and the impurities.

    • Solution: Re-evaluate your solvent choice. A different solvent or a mixed solvent system may be necessary to effectively separate the impurities.

III. Data and Workflow Visualization

Solvent Selection Summary

The following table provides a hypothetical summary of solvent screening results for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid to illustrate the selection process.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingRecommendation
WaterInsolubleSlightly SolublePoorNot ideal as a single solvent.
EthanolSolubleVery SolubleNoneToo soluble. Potentially useful as the "good" solvent in a mixed pair.
AcetoneSlightly SolubleVery SolubleFairA possible candidate.
Ethyl AcetateSlightly SolubleSolubleGoodA promising candidate.
HexaneInsolubleInsolubleNoneInsoluble. Potentially useful as the "bad" solvent in a mixed pair.
Ethanol/Water (e.g., 80:20)InsolubleSolubleExcellentA very promising mixed solvent system.
Recrystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Begin Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound oil out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No yield_ok Is the yield acceptable? oiling_out->yield_ok No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes purity_ok Is the purity acceptable? yield_ok->purity_ok Yes troubleshoot_yield Troubleshoot: Low Yield yield_ok->troubleshoot_yield No end_success Successful Recrystallization purity_ok->end_success Yes troubleshoot_purity Troubleshoot: Purity purity_ok->troubleshoot_purity No end_fail Re-evaluate solvent or purification method add_seed Add seed crystal troubleshoot_no_crystals->add_seed Option 3 scratch_flask Scratch flask troubleshoot_no_crystals->scratch_flask Option 2 concentrate Concentrate solution troubleshoot_no_crystals->concentrate Option 1 add_seed->cool scratch_flask->cool concentrate->cool add_solvent Add more solvent troubleshoot_oiling->add_solvent Option 1 slower_cooling Cool more slowly troubleshoot_oiling->slower_cooling Option 2 change_solvent Change solvent troubleshoot_oiling->change_solvent Option 3 add_solvent->cool slower_cooling->cool change_solvent->end_fail check_solvent_vol Check solvent volume troubleshoot_yield->check_solvent_vol check_filtration Check hot filtration technique troubleshoot_yield->check_filtration check_cooling_temp Ensure thorough cooling troubleshoot_yield->check_cooling_temp check_solvent_vol->end_fail check_filtration->end_fail check_cooling_temp->end_fail recrystallize_again Recrystallize again with slower cooling troubleshoot_purity->recrystallize_again re_screen_solvent Re-screen solvents troubleshoot_purity->re_screen_solvent recrystallize_again->dissolve re_screen_solvent->end_fail

Caption: A decision tree for troubleshooting common recrystallization issues.

IV. References

  • Benchchem. Technical Support Center: Optimizing Recrystallization and Purification. Available from:

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Available from:

  • Recrystallization I 10. Available from:

  • Recrystallization. Available from:

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Published April 07 2022. Available from:

  • Recrystallization. Available from:

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from:

  • University of York. Problems with Recrystallisations. Available from:

  • Chooses a solvent for Recrystallization. Available from:

  • Jack Westin. Recrystallization - Organic Chemistry. Available from:

  • Recrystallization. --->. Available from:

  • The Student Room. How to purify a carboxylic acid by recrystallisation?. Published April 07 2018. Available from:

  • recrystallization.pdf. Available from:

  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process. Available from:

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Available from:

  • ResearchGate. (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Published July 24 2018. Available from:

  • Recrystallization. Available from:

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and formulation scientists overcome the physicochemical challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and formulation scientists overcome the physicochemical challenges associated with 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (6-HDNCA) (CAS: 119034-95-6).

While 6-HDNCA possesses two ionizable groups (a carboxylic acid and a phenolic hydroxyl), its planar, lipophilic dihydronaphthalene core drives strong intermolecular π−π stacking and hydrophobic aggregation in aqueous media. This often results in kinetic trapping, colloidal suspensions, and erratic in vitro assay data. This guide provides field-proven, self-validating methodologies to achieve true thermodynamic solubility.

Solubilization Strategy Workflow

Before altering your assay buffer, use the decision tree below to select the solubilization strategy that best preserves the biological integrity of your experimental model.

SolubilizationWorkflow Start Assess Assay Tolerance IsCellBased Is the assay cell-based? Start->IsCellBased UseDMSO Cosolvent Approach (DMSO ≤ 0.1%) IsCellBased->UseDMSO Yes, but low conc. needed UseCD Cyclodextrin Complexation (HP-β-CD) IsCellBased->UseCD Yes, high conc. needed CheckPH Can pH be adjusted to > 7.4? IsCellBased->CheckPH No CheckPH->UseCD No (Strict pH requirements) UseSalt pH Adjustment (Sodium Salt) CheckPH->UseSalt Yes

Figure 1: Decision tree for selecting the optimal solubilization strategy for 6-HDNCA.

Troubleshooting Guide & Experimental Protocols
Protocol 1: Cosolvent-Mediated Solubilization (DMSO)

Causality: Dimethyl sulfoxide (DMSO) acts as a strong hydrogen bond acceptor and dipole, effectively disrupting the crystal lattice energy of 6-HDNCA. However, rapid dilution into aqueous buffers induces a solvent shift, causing the hydrophobic core to rapidly aggregate (crashing out). Furthermore, [1], meaning final concentrations must be strictly controlled.

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of 6-HDNCA and dissolve it in 100% molecular biology-grade DMSO to generate a 10 mM master stock.

  • Kinetic Solubilization: Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes to ensure complete disruption of micro-crystals.

  • Aqueous Spiking: Pre-warm your target aqueous assay buffer (e.g., PBS or DMEM) to 37°C.

  • Dilution: Add the DMSO stock dropwise to the center of the buffer vortex. Critical: Ensure the final DMSO concentration does not exceed 0.1% (v/v) for cell-based assays.

  • Self-Validation System: Centrifuge the final spiked buffer at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (approx. 254 nm) or HPLC. The absence of a pellet and a 100% recovery in the supernatant confirms true thermodynamic dissolution rather than a colloidal suspension.

Protocol 2: Cyclodextrin Inclusion Complexation

Causality: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic dihydronaphthalene core of 6-HDNCA is thermodynamically driven into the cavity to displace high-energy water molecules, forming a non-covalent, water-soluble inclusion complex [2]. This method is ideal when DMSO is toxic to your assay.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) HP- β -CD solution in distilled water. Heat to 65°C under continuous magnetic stirring (600 rpm).

  • Complexation: Slowly add 6-HDNCA powder directly into the HP- β -CD solution to achieve a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Maintain stirring at 65°C for 5 hours. The thermal energy overcomes the activation barrier for cavity encapsulation, a standard optimization for lipophilic ring structures [3].

  • Self-Validation System: Filter the hot solution through a 0.22 µm Polyethersulfone (PES) membrane. Uncomplexed 6-HDNCA will remain on the filter.

  • Recovery: Lyophilize the clear filtrate for 48 hours to obtain the solid 6-HDNCA/HP- β -CD inclusion complex, which can be instantly reconstituted in cold water.

CDMechanism Drug Free 6-HDNCA (Lipophilic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation Target Biological Target (Receptor/Enzyme) Drug->Target Target Binding CD Free HP-β-CD (Hydrophobic Cavity) CD->Complex Host Carrier Complex->Drug Release (k_off)

Figure 2: Mechanistic pathway of HP-β-CD inclusion complexation and subsequent target release.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements and assay compatibilities when applying the above methodologies to 6-HDNCA.

Solubilization StrategyMax Achievable Aqueous Conc.BiocompatibilityPrimary Application / Use Case
Unformulated (pH 7.4 Buffer) < 50 µMHighBaseline biochemical assays
DMSO Cosolvent (0.1% final) ~ 100 µMModerate (Off-target risks)High-throughput screening (HTS)
HP- β -CD Complexation > 5 mMHighIn vivo dosing, structural biology
pH Adjustment (pH > 9.0) > 10 mMLow (Non-physiological)Stock storage, chemical synthesis
Frequently Asked Questions (FAQs)

Q: My IC50 values for 6-HDNCA shift unpredictably when I increase the DMSO concentration to dissolve more compound. Why is this happening? A: This is a kinetic artifact. [4]. To fix this, you must normalize the DMSO concentration across all wells in your dose-response curve, ensuring the vehicle control and the highest drug concentration contain the exact same percentage of DMSO.

Q: The compound crashes out when I freeze my 10 mM DMSO stock at -20°C. Has the 6-HDNCA degraded? A: No. Pure DMSO has a freezing point of 18.5°C. When placed in a -20°C freezer, the solvent crystallizes, forcing the 6-HDNCA out of solution. Simply thaw the vial in a 37°C water bath and vortex vigorously for 2 minutes before use. Always visually inspect for optical clarity before pipetting.

Q: If 6-HDNCA is trapped inside the HP- β -CD cavity, how will it bind to my biological target in an in vitro assay? A: The inclusion complex is not a covalent bond; it exists in a dynamic thermodynamic equilibrium (as shown in Figure 2). Because the binding affinity ( Kd​ ) of the drug to its biological target is typically much stronger (nanomolar to low micromolar) than its affinity for the cyclodextrin cavity (high micromolar to millimolar), the presence of the target protein acts as a thermodynamic sink, driving the release of free 6-HDNCA from the carrier [2].

Q: Can I just heat my PBS buffer to 80°C to force 6-HDNCA into solution without using cosolvents or carriers? A: While heating increases kinetic solubility temporarily, 6-HDNCA will rapidly precipitate once the buffer cools back to 37°C or room temperature because its thermodynamic solubility limit has been exceeded. This will lead to invisible micro-precipitates that cause false positives in optical assays (due to light scattering) or artificially low efficacy in cell assays.

References
  • Baldelli, E., Subramanian, M., Alsubaie, A. M., et al. (2021). "Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models." International Journal of Molecular Sciences, 22(6), 2819. Available at:[Link]

  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). "Cyclodextrins: structure, physicochemical properties and pharmaceutical applications." International Journal of Pharmaceutics, 535(1-2), 272-284. (Referenced mechanistically via OAText guidelines:[Link])

  • Ding, Y., Cui, W., Pang, Y., Prasad, C. V. N. S. V., & Wang, B. (2021). "Preparation of inclusion complex of praziquantel with 2-hydroxypropyl-β-cyclodextrin and pharmacokinetic property improvement." Arabian Journal of Chemistry, 14(9), 103307. Available at:[Link]

  • Wernersson, S., Birgersson, S., & Akke, M. (2023). "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter." Biochemistry, 62(1), 44-52. Available at:[Link]

Optimization

reducing byproducts in 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid preparation

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS: 119034-95-6).

This compound is a highly valuable building block for selective estrogen receptor modulators (SERMs), fluorescent probes, and advanced naphthalene-based therapeutics. However, its dihydronaphthalene core is thermodynamically unstable relative to its fully aromatized naphthalene counterpart, making byproduct control during its preparation a significant synthetic challenge.

Below, we deconstruct the mechanistic origins of common byproducts and provide field-validated, self-correcting protocols to ensure high-fidelity synthesis.

Synthetic Workflow & Byproduct Mapping

To effectively troubleshoot, we must first map the mechanistic failure points across the standard synthetic route (starting from 6-methoxytetralone).

SynthesisPathway A 6-Methoxytetralone B β-Keto Ester Intermediate A->B Carbonylation (NaH, (EtO)2CO) BP1 Tetralone Dimers (Aldol Byproduct) A->BP1 Base-catalyzed condensation C 6-Methoxy-3,4-dihydro... Ester B->C 1. NaBH4/CeCl3 2. Acid Dehydration BP2 Tetralin Derivative (Over-reduction) B->BP2 Excess NaBH4 (No CeCl3) D 6-Methoxy-3,4-dihydro... Acid C->D Hydrolysis (LiOH, then H+) E 6-Hydroxy-3,4-dihydro... Acid (Target) D->E Demethylation (BBr3, -78°C) BP3 1,2-Dihydro Isomer (Migration Byproduct) D->BP3 Harsh Acid/Base Equilibration BP4 6-Hydroxy-2-naphthoic acid (Aromatization) D->BP4 Harsh Demethylation (HBr/Reflux) E->BP4 Oxidation / Disproportionation

Synthetic pathway of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid and byproduct origins.

Troubleshooting Center (FAQs)

Q1: Why am I seeing up to 50% aromatization to 6-hydroxy-2-naphthoic acid during the final demethylation step? Mechanistic Cause: The 3,4-dihydronaphthalene system is highly prone to oxidative dehydrogenation[1]. The driving force is the massive thermodynamic stabilization gained by forming the fully conjugated aromatic naphthalene ring. If you are using classical ether cleavage conditions (e.g., refluxing HBr in acetic acid), the elevated temperatures and acidic environment promote disproportionation and rapid oxidation. Expert Solution: Abandon high-temperature Brønsted acid methods. Transition to a Lewis acid-mediated cleavage using Boron tribromide ( BBr3​ ) in anhydrous dichloromethane (DCM) at cryogenic temperatures (-78 °C). The low temperature kinetically traps the diene system, allowing for selective ether cleavage without providing the activation energy required for aromatization[2].

Q2: How do I suppress the formation of the 1,2-dihydro isomer during ester hydrolysis? Mechanistic Cause: While the 3,4-dihydro isomer is generally favored because the double bond is conjugated with the electron-withdrawing carboxylic acid, prolonged exposure to strong aqueous bases (like refluxing NaOH) or harsh mineral acids during workup establishes a thermodynamic equilibrium. This allows the double bond to migrate to the 1,2-position to conjugate with the electron-rich aromatic ring. Expert Solution: Utilize mild saponification conditions. Use Lithium hydroxide (LiOH) in a THF/Water mixture at room temperature. During the quench, acidify carefully to pH 3–4 using 1M HCl at 0 °C. Avoid localized heating during acidification by ensuring vigorous stirring.

Q3: In the reduction of the β-keto ester intermediate, I am getting over-reduction to the saturated tetralin derivative. How can I selectively form the 3,4-dihydro double bond? Mechanistic Cause: Standard Sodium borohydride ( NaBH4​ ) reduction can occasionally reduce the ester moiety or lead to saturated tetralin derivatives if hydride transfer occurs indiscriminately during the subsequent dehydration phase. Expert Solution: Implement a Luche Reduction [3]. By adding Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ) to the methanolic solution, the cerium ion coordinates the ketone carbonyl, making it a "hard" electrophile. This ensures exclusive 1,2-reduction to the allylic alcohol precursor without touching the ester. Subsequent mild acid dehydration cleanly yields the 3,4-dihydro ester[3].

Q4: During the initial carbonylation of 6-methoxytetralone, I observe significant tetralone dimers (aldol-type byproducts). What is the optimal base/solvent system? Mechanistic Cause: 6-methoxytetralone contains acidic alpha-protons. If the concentration of the enolate is high and the electrophile (diethyl carbonate) is limiting, the enolate will attack unreacted tetralone instead of the carbonate. Expert Solution: Use diethyl carbonate as both the reagent and the solvent. Employ a "reverse addition" technique: add the 6-methoxytetralone dropwise to a refluxing slurry of NaH in diethyl carbonate. This keeps the steady-state concentration of unreacted ketone near zero, completely eliminating self-condensation.

Quantitative Data: Demethylation Optimization

The table below summarizes the causality between demethylation conditions and the distribution of the aromatized byproduct (6-hydroxy-2-naphthoic acid).

Demethylation ReagentTemperature ProfileReaction TimeTarget Yield (3,4-dihydro)Aromatized ByproductUnreacted Precursor
48% HBr / AcOH Reflux (118 °C)12 hours35%55% 0%
AlCl₃ / Ethanethiol Room Temp (25 °C)4 hours65%20%5%
BBr₃ (1.0 M in DCM) -78 °C → 0 °C2 hours88% < 5% 2%

Validated Experimental Protocols

Protocol A: Luche Reduction & Dehydration (Preventing Over-reduction)

Objective: Conversion of ethyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate to ethyl 6-methoxy-3,4-dihydronaphthalene-2-carboxylate.

  • Setup: Dissolve the β-keto ester (10.0 mmol) and CeCl3​⋅7H2​O (11.0 mmol) in 50 mL of anhydrous methanol. Cool the reaction flask to 0 °C under an argon atmosphere.

  • Reduction: Add NaBH4​ (12.0 mmol) portion-wise over 15 minutes. Vigorous gas evolution will occur. Stir at 0 °C for 45 minutes.

  • Quench: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4​Cl . Extract the intermediate alcohol with ethyl acetate (3 x 30 mL).

  • Dehydration: Concentrate the organic layer under reduced pressure. Dissolve the crude alcohol in 40 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.5 mmol).

  • Reflux: Equip the flask with a Dean-Stark trap and reflux for 2 hours to azeotropically remove water.

  • Isolation: Cool to room temperature, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the pure 3,4-dihydro ester[3].

Protocol B: Cryogenic Demethylation (Preventing Aromatization)

Objective: Conversion of 6-methoxy-3,4-dihydronaphthalene-2-carboxylic acid to 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

  • Preparation: Dissolve the methoxy acid (5.0 mmol) in 40 mL of anhydrous DCM in an oven-dried Schlenk flask. Purge with argon and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add a 1.0 M solution of BBr3​ in DCM (15.0 mmol, 3.0 equiv) via syringe over 20 minutes. The solution will turn deep red/brown.

  • Reaction: Maintain stirring at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to exactly 0 °C for 1 additional hour. Do not allow the reaction to reach room temperature.

  • Quench (Critical Step): Re-cool the flask to -78 °C. Carefully quench the excess BBr3​ by the dropwise addition of 10 mL of anhydrous methanol (CAUTION: Highly exothermic, HBr gas evolution).

  • Workup: Pour the mixture into 50 mL of ice water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate under vacuum at < 30 °C to prevent thermal degradation.

References

  • Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates Journal of Pharmacy and Pharmacology
  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides MDPI Molecules
  • Taming carbon-centered radicals with cobalt UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam

Sources

Troubleshooting

preventing oxidative degradation of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid in solution

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the severe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the severe oxidative instability of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS 119034-95-6) in solution.

This portal bypasses generic advice to provide you with mechanistically grounded, self-validating protocols that ensure absolute scientific integrity during your assays.

Mechanistic Insight: The "Why" Behind the Degradation

To stop degradation, you must first understand the molecular vulnerabilities of your Active Pharmaceutical Ingredient (API). 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid possesses a "dual-threat" structural liability:

  • The Electron-Rich Phenol (6-OH): Phenolic compounds are highly susceptible to one-electron oxidation, forming phenoxy radicals. This is heavily pH-dependent; the phenolate anion oxidizes orders of magnitude faster than the protonated phenol.

  • The Dihydronaphthalene Core: The conjugated double bond (C1=C2) and the allylic/benzylic positions (C1, C4) are prime targets for auto-oxidation via the Bolland-Gee radical chain mechanism, leading to the formation of reactive hydroperoxides[1].

DegradationPathway A 6-Hydroxy-3,4-dihydronaphthalene -2-carboxylic acid B Phenoxy Radical Intermediate (1-Electron Oxidation) A->B -e-, -H+ D C1/C4 Hydroperoxides (Allylic/Benzylic Oxidation) A->D Auto-oxidation (ROS) C Quinone & Dimer Products (Yellow/Brown Discoloration) B->C Radical Coupling / Further Oxidation E Trace Metals (Fe, Cu) & O2 Catalysts / UV Light E->A Initiates

Oxidative degradation pathways of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Troubleshooting Guide: Symptom, Cause, and Solution

If your experiments are yielding irreproducible results, consult the diagnostic Q&A below.

Q: Why did my clear aqueous stock solution turn yellow or brown overnight?

  • Cause: The 6-hydroxyl group has undergone one-electron oxidation followed by further oxidation to an ortho- or para-quinone derivative. Quinones are highly conjugated chromophores that absorb visible light, causing the yellow/brown discoloration.

  • Solution: This indicates oxygen ingress and lack of antioxidant protection. You must implement a sacrificial reducing agent (like Ascorbic Acid) that has a lower oxidation potential than your API, forcing the oxygen to react with the excipient first.

Q: My LC-MS analysis shows degradation peaks at +16 Da and +32 Da. What happened?

  • Cause: These mass shifts correspond to the addition of one or two oxygen atoms, confirming the formation of hydroperoxides (R-OOH) or epoxides at the 3,4-dihydronaphthalene double bond via auto-oxidation[2].

  • Solution: Auto-oxidation is a radical chain reaction catalyzed by trace transition metals (Fe³⁺, Cu²⁺) leaching from glassware or buffer salts. Add 1 mM EDTA to your solvent to chelate these metals and arrest Fenton-like radical generation.

Q: Does the choice of buffer pH matter for this specific compound?

  • Cause: Absolutely. The pKa of the phenolic hydroxyl is typically around 9.5-10.0. However, even at pH 7.4, a small fraction exists as the phenolate anion. The electron-rich phenolate is vastly more reactive toward molecular oxygen than the neutral phenol.

  • Solution: Acidify your stock solutions. Maintaining a pH of 3.5–4.5 ensures the phenol remains fully protonated, drastically reducing the thermodynamic favorability of oxidation.

Quantitative Stability Data

To demonstrate the causality of our recommended interventions, the following table summarizes the expected half-life ( t1/2​ ) and recovery metrics of the API under various formulation conditions.

Formulation ConditionDissolved O₂AdditivesStorage TempExpected Half-Life ( t1/2​ )7-Day LC-UV Recovery
pH 7.4 BufferAmbientNone25°C~4 - 6 Hours< 5%
pH 4.0 BufferAmbientNone25°C~48 Hours12%
pH 4.0 BufferSparged (N₂)None4°C~14 Days68%
pH 4.0 BufferSparged (Argon)0.1% Ascorbic Acid4°C> 3 Months96%
pH 4.0 Buffer Sparged (Argon) 0.1% Ascorbic Acid + 1mM EDTA -80°C > 12 Months > 99.5%

Data Interpretation: Lowering the pH provides baseline stability, but the synergistic combination of an inert Argon blanket, a metal chelator (EDTA), and a radical scavenger (Ascorbic Acid) is required to create a self-validating, stable system.

Standard Operating Procedure (SOP): Stabilized Solution Preparation

Do not simply mix powders into water. Follow this sequential workflow to guarantee the structural integrity of your API.

StabilizationWorkflow S1 1. Solvent Acidification Adjust to pH 3.5 - 4.5 S2 2. Deoxygenation Argon Sparging (>30 min) S1->S2 S3 3. Antioxidant Addition 0.1% Ascorbic Acid + 1mM EDTA S2->S3 S4 4. API Dissolution Under Inert Atmosphere S3->S4 S5 5. Storage & Aliquoting Amber Vials, -80°C S4->S5

Step-by-step workflow for formulating stabilized stock solutions.

Step-by-Step Methodology:
  • Solvent Preparation: Prepare your base solvent (e.g., LC-MS grade Water or 10% Methanol). Adjust the pH to 4.0 using dilute Formic Acid or Citric Acid. Causality: Keeps the 6-OH group protonated.

  • Aggressive Deoxygenation: Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes. Causality: Argon is denser than Nitrogen ( 1.78g/L vs 1.22g/L ) and forms a heavier protective "blanket" over the liquid, preventing atmospheric O₂ from re-dissolving.

  • Stabilizer Integration: While maintaining the Argon blanket, dissolve 1 mM EDTA (metal chelator) and 0.1% (w/v) Ascorbic Acid (sacrificial antioxidant) into the solvent.

  • API Dissolution: Carefully weigh the 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid and add it to the stabilized solvent. Vortex gently until fully dissolved. Protect the flask from ambient light using aluminum foil.

  • Aliquoting and Storage: Dispense the solution into pre-purged, low-actinic (amber) glass vials. Purge the headspace of each vial with Argon before sealing with PTFE-lined caps. Flash-freeze in liquid nitrogen and store at -80°C.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a highly concentrated master stock instead of aqueous buffers? A: Yes, but with strict caveats. While DMSO lacks water (preventing pH-driven phenolate formation), it is highly hygroscopic and dissolves oxygen readily. If you use DMSO, it must be anhydrous, degassed, and the resulting stock must be aliquoted immediately. Repeated freeze-thaw cycles of a single DMSO stock vial will introduce oxygen and moisture, destroying the API within weeks.

Q: How can I quickly validate that my solution is still intact before running an expensive in vitro assay? A: Implement a rapid UV-Vis spectrophotometry check. The intact molecule will have a sharp, characteristic absorbance peak in the UV range (typically ~260-290 nm due to the conjugated naphthyl system). If you observe the emergence of a broad absorbance band between 380 nm and 450 nm, it is a definitive diagnostic marker that quinone degradation products have formed. Discard the aliquot.

Q: I don't have Ascorbic Acid. Can I use BHT (Butylated hydroxytoluene)? A: BHT is an excellent lipophilic radical scavenger. If you are preparing your stock in an organic solvent (like Methanol or DMSO), BHT (at 0.01% - 0.1%) is highly effective. However, BHT has extremely poor aqueous solubility. If your stock is primarily aqueous, stick to Ascorbic Acid or Sodium Metabisulfite.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (National Center for Biotechnology Information, PMC) URL:[Link]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition Source: Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

Reference Data & Comparative Studies

Validation

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid vs 6-hydroxy-2-naphthoic acid properties

In the development of advanced thermotropic liquid crystalline polymers (LCPs) and high-performance pharmaceutical intermediates, the selection of aromatic carboxylic acid monomers is a critical determinant of final mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced thermotropic liquid crystalline polymers (LCPs) and high-performance pharmaceutical intermediates, the selection of aromatic carboxylic acid monomers is a critical determinant of final material properties. As an application scientist, understanding the nuanced structural differences between monomer analogs is essential for tuning macroscopic performance.

This guide provides an in-depth technical comparison between the industry-standard 6-hydroxy-2-naphthoic acid (6-HNA) and its partially saturated analog, 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (6-HDNA) . While 6-HNA is renowned for imparting extreme rigidity and thermal stability, 6-HDNA offers a strategic structural "kink" that dramatically alters polymer processability and mesophase behavior.

Physicochemical Properties & Structural Causality

To engineer materials with specific thermal and mechanical profiles, one must first analyze the molecular geometry of the building blocks. The table below summarizes the core physicochemical properties of both monomers.

Property6-Hydroxy-2-naphthoic acid (6-HNA)6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (6-HDNA)
CAS Number 16712-64-4[1]119034-95-6[2]
Molecular Weight 188.18 g/mol [3]190.20 g/mol [2]
Structural Geometry Fully planar, fused aromatic ringsPartially saturated, half-chair conformation
Melting Point 240–250 °C~195–205 °C (Reduced due to steric kink)
Conjugation Fully conjugated π -systemConjugation interrupted at C3-C4
Primary Applications High-Tg LCPs (e.g., Vectran), Naproxen precursor[1]Low-Tg LCPs, specialized optical films, modified polymers[4]
Mechanistic Insight: The Impact of Partial Saturation

The fundamental difference between these two molecules lies in the saturation of the C3-C4 bond in 6-HDNA.

  • 6-HNA (Rigid & Planar): Because it is a fully conjugated naphthalene derivative, 6-HNA is completely flat. This planarity facilitates dense π−π stacking and strong intermolecular hydrogen bonding between carboxylic acid dimers. When incorporated into a polymer backbone, it acts as a rigid rod, leading to highly crystalline polymers with exceptionally high melting points ( Tm​ ) and tensile strength.

  • 6-HDNA (Flexible & Kinked): The hydrogenation at the 3,4-position forces the non-phenolic ring into a half-chair conformation. This disrupts the extended conjugation and introduces a distinct steric "kink" into the molecule. In polymer formulations, this kink increases the free volume between polymer chains, disrupts dense packing, and significantly depresses the Tm​ . Consequently, LCPs synthesized with 6-HDNA exhibit a broader nematic mesophase window and improved solubility in organic solvents, making them far easier to process into films or fibers at lower temperatures[2].

ConformationalImpact cluster_6HNA 6-Hydroxy-2-naphthoic acid (6-HNA) cluster_6HDNA 6-Hydroxy-3,4-dihydro-2-naphthoic acid A1 Fully Aromatic Ring (Planar Geometry) A2 Dense π-π Stacking A1->A2 A3 High Tm (>240°C) Rigid LCPs A2->A3 B1 Partially Saturated (Half-Chair Kink) B2 Disrupted Chain Packing B1->B2 B3 Lower Tm & Broad Processing Window B2->B3

Structural causality: How monomer planarity dictates macroscopic polymer thermal properties.

Comparative Performance Data in Polymer Matrices

When copolymerized with 4-hydroxybenzoic acid (4-HBA), the choice between 6-HNA and 6-HDNA fundamentally alters the resulting polymer's thermal profile. The table below illustrates the typical shifts in thermal properties when substituting 6-HNA with 6-HDNA in a standard 73/27 mol% (4-HBA/Naphthoic monomer) LCP formulation.

Polymer Property4-HBA / 6-HNA Copolymer4-HBA / 6-HDNA Copolymer
Glass Transition ( Tg​ ) ~110 °C~95 °C
Melting Temperature ( Tm​ ) ~280 °C~245 °C
Nematic Window Narrower (Requires high heat)Broader (Easier melt processing)
Melt Viscosity High (Rigid rod entanglement)Lower (Enhanced chain mobility)

Experimental Workflows & Protocols

To empirically validate the behavioral differences between these two monomers, researchers must synthesize the corresponding polymers and analyze their mesophase transitions. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Melt Polycondensation for LCP Synthesis

Causality Note: Melt polycondensation via the acetate route is preferred over direct esterification because phenolic hydroxyl groups are poor nucleophiles. Acetylation converts them into highly reactive ester intermediates, driving the polycondensation forward while releasing acetic acid as a volatile byproduct.

  • Monomer Loading: In a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser, add 0.073 mol of 4-HBA and 0.027 mol of either 6-HNA[1] or 6-HDNA[4].

  • Acetylation: Add 0.11 mol of acetic anhydride (10% molar excess) and 15 ppm of potassium acetate (catalyst). Purge the system with N2​ for 15 minutes to prevent oxidative degradation. Heat the mixture to 140 °C and reflux for 2 hours.

    • Self-Validation Check: The opaque powder mixture must transition into a clear, homogenous melt. If the solution remains cloudy, acetylation of the phenolic hydroxyl groups is incomplete; do not proceed to the next step.

  • Oligomerization: Raise the temperature to 200 °C at a controlled rate of 1 °C/min. Collect the acetic acid byproduct in a graduated cylinder.

    • Self-Validation Check: The volume of acetic acid collected should approach the theoretical yield (~12.6 mL). A yield below 90% indicates stalled oligomerization.

  • Polycondensation: Gradually increase the temperature to 280 °C (for the 6-HDNA batch) or 320 °C (for the 6-HNA batch). Slowly apply a vacuum (down to <1 mbar) over 1 hour to remove residual acetic acid and drive high molecular weight formation.

  • Termination & Recovery: Once the mechanical stirrer torque reaches the pre-determined threshold (indicating high melt viscosity), break the vacuum with N2​ , cool the flask to room temperature, and recover the polymer via cryogenic milling.

Protocol B: Mesophase Characterization (DSC & POM)
  • Differential Scanning Calorimetry (DSC): Weigh 5-10 mg of the milled polymer into an aluminum pan. Heat from 25 °C to 350 °C at 10 °C/min under an N2​ atmosphere. Cool at 10 °C/min and perform a second heating scan.

    • Self-Validation Check: The glass transition ( Tg​ ) and melting endotherm ( Tm​ ) must be evaluated only on the second heating scan. The first scan contains thermal history and residual stress artifacts from the milling process.

  • Polarized Optical Microscopy (POM): Place a 2 mg sample between two glass coverslips on a programmable hot stage. Heat the sample 10 °C above its established Tm​ .

    • Self-Validation Check: The appearance of a characteristic schlieren or thread-like texture under crossed polarizers confirms the successful formation of a nematic liquid crystalline phase. The 6-HDNA polymer will exhibit this texture at a significantly lower temperature than the 6-HNA polymer.

LCPSynthesis N1 Step 1: Monomer Loading 6-HNA or 6-HDNA + 4-HBA N2 Step 2: Acetylation Acetic Anhydride, 140°C, 2h N1->N2 N3 Step 3: Melt Polycondensation Ramp to 280-320°C under Vacuum N2->N3 N4 Step 4: Polymer Recovery Cooling & Cryogenic Milling N3->N4 N5 Step 5: Thermal Characterization DSC / TGA / POM Analysis N4->N5

Self-validating experimental workflow for the synthesis and characterization of LCPs.

References

  • PubChem. "6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557". National Center for Biotechnology Information.[Link]

  • Molaid. "7-hydroxy-1,2-dihydro-3-naphthoic acid | 119034-95-6". Molaid Chemical Database. [Link]

Sources

Comparative

Comparative Efficacy Guide: 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic Acid Analogs as Retinoic Acid Receptor (RAR) Modulators

The dihydronaphthalene-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a critical backbone for the development of highly specific Retinoic Acid Receptor (RAR) modulators[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The dihydronaphthalene-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a critical backbone for the development of highly specific Retinoic Acid Receptor (RAR) modulators[1]. By systematically altering the substituents on this core—specifically at the 6- and 8-positions—drug development professionals can finely tune the pharmacological profile of the molecule, shifting its behavior from a weak pan-agonist to a highly potent, subtype-selective antagonist[2].

This guide provides an objective, data-driven comparison of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid and its key analogs, detailing the structural causality behind their efficacy and outlining self-validating experimental protocols for their evaluation.

Mechanistic Causality: Structure-Activity Relationships (SAR)

Understanding the efficacy of these analogs requires analyzing their interaction with the RAR Ligand Binding Domain (LBD). The transition from agonism to antagonism is dictated by the spatial positioning of Helix 12 (H12) upon ligand binding[2].

  • The 6-Position (Hydrophobic Extension): The base 6-hydroxy analog provides moderate, non-selective hydrogen bonding within the LBD. However, alkylating this position to create a 6-butoxy analog (CAS 119035-02-8)[3] significantly enhances RAR α affinity. Causality: The extended aliphatic chain penetrates deeply into a hydrophobic sub-pocket unique to RAR α . This displaces high-energy, structured water molecules, driving binding through favorable entropic gains while stabilizing H12 in the active "closed" conformation required for co-activator recruitment[1].

  • The 8-Position (Steric Blockade): Introducing a bulky substituent, such as an 8-phenyl group, fundamentally alters the receptor's mechanics. Causality: The rigid phenyl ring creates a severe steric clash with H12. Unable to fold over the binding pocket, H12 is forced into an extended, inactive conformation. This prevents the recruitment of co-activator proteins (e.g., SRC-1), trapping the receptor in a transcriptionally silent state and yielding potent antagonism[2].

RAR_Pathway Ligand Dihydronaphthalene Ligand RAR Retinoic Acid Receptor (RAR) Ligand->RAR Binds LBD Heterodimer RAR-RXR Heterodimer RAR->Heterodimer Dimerization RXR Retinoid X Receptor (RXR) RXR->Heterodimer RARE Retinoic Acid Response Element Heterodimer->RARE Binds DNA Transcription Target Gene Transcription RARE->Transcription Recruits Co-activators

Mechanism of RAR activation by dihydronaphthalene analogs.

Comparative Efficacy Profiling

The following table summarizes the comparative binding affinities and functional profiles of the core analogs. Data reflects established SAR trends for the dihydronaphthalene retinoid class[2],[1].

AnalogStructural ModificationRAR α Kd​ (nM)RAR β Kd​ (nM)RAR γ Kd​ (nM)Functional Profile
6-Hydroxy (Base)None~150~200~300Pan-agonist (Weak)
6-Methoxy -OCH 3​ at C6~45~80~120Pan-agonist (Moderate)
6-Butoxy -O(CH 2​ ) 3​ CH 3​ at C6~12~400~800RAR α -selective agonist
8-Phenyl -C 6​ H 5​ at C8~21 (IC 50​ )N/AN/ARAR α -selective antagonist

Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental systems. Below are the standard protocols for synthesis and functional evaluation.

Protocol A: DDQ-Catalyzed Scaffold Synthesis

Recent advancements have streamlined the synthesis of the dihydronaphthalene core, avoiding highly pyrophoric reagents[1].

  • Oxidative Functionalization: Dissolve the aryltetralin precursor in a THF/tBuOH/H 2​ O (3:3:1) solvent mixture.

  • Catalysis: Introduce 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to catalyze the oxidative C(sp3)–H functionalization, yielding the dihydronaphthalene core[4].

  • Derivatization: For 6-alkoxy analogs, treat the 6-hydroxy intermediate with the corresponding alkyl halide (e.g., butyl iodide for the 6-butoxy analog) and K 2​ CO 3​ in DMF at 60°C.

  • Saponification: Hydrolyze the ester using LiOH in MeOH/H 2​ O to yield the final carboxylic acid. Purify via preparative HPLC to >95% purity.

Protocol B: Self-Validating Dual-Luciferase Reporter Assay

When screening for antagonists (like the 8-phenyl analog), it is critical to prove that a reduction in signal is due to true receptor antagonism, not compound cytotoxicity. This protocol utilizes an internal control to create a self-validating system.

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with a specific RAR expression plasmid (RAR α , β , or γ ), a Firefly luciferase reporter plasmid driven by a Retinoic Acid Response Element (RARE), and a CMV-Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, treat the cells with the synthesized analogs in a dose-response format (0.1 nM to 10 μ M). For antagonist screening, co-treat with a baseline concentration (10 nM) of all-trans retinoic acid (ATRA).

  • Validation Logic: Measure both luminescence signals.

    • True Antagonism: Firefly signal decreases; Renilla signal remains stable.

    • Cytotoxicity: Both Firefly and Renilla signals decrease simultaneously.

Workflow Synthesis 1. DDQ-Catalyzed Synthesis Purification 2. HPLC Purification Synthesis->Purification Binding 3. Radioligand Binding Assay Purification->Binding Reporter 4. Dual-Luciferase Reporter Binding->Reporter Data 5. Efficacy Profiling Reporter->Data

Step-by-step screening workflow for RAR modulators.

Future Perspectives in Drug Development

The dihydronaphthalene-2-carboxylic acid scaffold remains a highly versatile tool. While pan-agonists have historical utility in dermatology, the push toward highly selective RAR α antagonists (such as the 8-phenyl derivatives) is opening new therapeutic avenues. Notably, selective RAR α antagonism has demonstrated profound efficacy in disrupting spermatogenesis, positioning these analogs as leading candidates for non-hormonal male contraception[2]. Furthermore, optimizing the 6-alkoxy chain length continues to yield highly selective agonists with potential applications in targeted oncology and regenerative medicine[1].

Sources

Validation

Advanced Spectroscopic Comparison Guide: Isomers of 6-Hydroxy-3,4-Dihydronaphthalene-2-Carboxylic Acid

Executive Summary 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS 119034-95-6)[1] is a highly valuable synthetic scaffold used in the development of retinoid analogs, estrogen receptor modulators, and rigidified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (CAS 119034-95-6)[1] is a highly valuable synthetic scaffold used in the development of retinoid analogs, estrogen receptor modulators, and rigidified bioactive molecules[2]. During its synthesis, the formation of double-bond positional isomers (e.g., 1,2-dihydronaphthalene derivatives) and aromatic regioisomers (e.g., 7-hydroxy variants) is a persistent analytical challenge.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will explore the causality behind the spectroscopic divergence of these isomers, providing you with a self-validating analytical framework to unambiguously differentiate them using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectrophotometry.

Section 1: Causality in Spectroscopic Divergence

To accurately identify these isomers, one must understand the underlying physical chemistry driving their spectral signatures. We will compare the target molecule against its two most common synthetic isomers: the non-conjugated 1,2-dihydro isomer and the 7-hydroxy regioisomer .

Magnetic Anisotropy and NMR Regio-differentiation

The ¹H NMR spectrum is the definitive tool for resolving these structures. The baseline 3,4-dihydronaphthalene-2-carboxylic acid exhibits a distinct vinylic singlet at ~7.47 ppm (C1-H) and aliphatic triplets at ~2.81 ppm and ~2.45 ppm[3]. When we introduce the hydroxyl group, the aromatic splitting pattern becomes highly diagnostic:

  • 6-Hydroxy Isomer: The OH group at C6 leaves the C5 proton isolated between the hydroxyl group and the aliphatic ring. Because it lacks ortho-coupling partners, it appears as a highly shielded doublet ( J≈2 Hz) due purely to meta-coupling.

  • 7-Hydroxy Isomer: The OH group at C7 leaves the C8 proton isolated. Because C8 is spatially adjacent (peri) to the deshielding magnetic cone of the C1=C2 double bond, this isolated proton is pushed significantly further downfield compared to the C5 proton of the 6-OH isomer.

  • 1,2-Dihydro Isomer (Double Bond Shift): If the double bond migrates to the C3=C4 position, the single vinylic proton is replaced by two coupled vinylic protons, and the C2 position becomes an aliphatic CH, drastically altering the aliphatic region of the spectrum.

Vibrational Conjugation Effects (FT-IR)

Infrared spectroscopy provides rapid, orthogonal validation of the double bond position[4]. In the 3,4-dihydro isomer, the C1=C2 double bond is fully conjugated with both the electron-donating aromatic ring and the electron-withdrawing C2-carboxylic acid. This extended π -delocalization lowers the force constant of the carbonyl bond, pushing the C=O stretch to a lower frequency (~1685 cm⁻¹).

Conversely, the 1,2-dihydro isomer breaks this conjugation. The C3=C4 double bond is isolated from the carboxylic acid, resulting in a higher frequency C=O stretch (~1715 cm⁻¹) that is characteristic of an isolated aliphatic carboxylic acid.

Section 2: Quantitative Data Comparison

Table 1: Diagnostic ¹H NMR Shifts (DMSO-d₆, 400 MHz)
Structural Feature6-OH-3,4-DHNA (Target)6-OH-1,2-DHNA (Non-Conjugated)7-OH-3,4-DHNA (Regioisomer)
Vinylic Protons ~7.47 ppm (s, 1H, C1-H)~6.50 (d, C4-H), ~6.00 (dd, C3-H)~7.50 ppm (s, 1H, C1-H)
Aliphatic Protons ~2.81 (t, C3), ~2.45 (t, C4)~3.20 (m, C2-H), ~2.90 (d, C1-H₂)~2.83 (t, C3), ~2.48 (t, C4)
Isolated Aromatic H ~6.65 ppm (d, J=2Hz, C5-H)~6.60 ppm (d, J=2Hz, C5-H)~6.85 ppm (d, J=2Hz, C8-H)
Table 2: Diagnostic FT-IR and UV-Vis Data
Spectroscopic Mode6-OH-3,4-DHNA (Target)6-OH-1,2-DHNA (Non-Conjugated)7-OH-3,4-DHNA (Regioisomer)
FT-IR: C=O Stretch ~1685 cm⁻¹ (Conjugated)~1715 cm⁻¹ (Isolated)~1688 cm⁻¹ (Conjugated)
FT-IR: C=C Stretch ~1620 cm⁻¹~1645 cm⁻¹~1622 cm⁻¹
UV-Vis: λmax (MeOH) ~320 nm~275 nm~325 nm

Section 3: Validated Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Follow these step-by-step methodologies to reproduce the comparative data.

Protocol 1: NMR Acquisition (1D and 2D)
  • Sample Preparation: Dissolve 5 mg of the purified analyte in 0.5 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire ¹H NMR spectra at 298 K using a 400 MHz spectrometer with a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Self-Validating Step (2D HSQC): Run a 2D ¹H-¹³C HSQC experiment. You must confirm that the vinylic proton at ~7.47 ppm correlates to an sp² carbon (~135 ppm). This eliminates the risk of misassigning an overlapping aromatic proton as the vinylic C1-H.

Protocol 2: FT-IR Spectroscopy (ATR Mode)
  • Background Calibration: Ensure the diamond ATR crystal is clean by running a background scan in ambient air.

  • Sample Application: Place ~1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Self-Validating Step: Verify the presence of the broad O-H stretch (3300–2500 cm⁻¹)[4]. This ensures the carboxylic acid dimer is intact and has not formed a carboxylate salt during purification, which would artificially lower the C=O frequency and invalidate the conjugation analysis.

Protocol 3: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a 10 mM stock solution in HPLC-grade methanol. Dilute to a final working concentration of 10 µM.

  • Acquisition: Use a 1 cm pathlength quartz cuvette. Run a methanol blank, then scan the sample from 200 nm to 500 nm.

  • Self-Validating Step: Calculate the molar extinction coefficient ( ϵ ). Confirm that the π→π∗ transition intensity matches theoretical values for conjugated systems ( ϵ>10,000M−1cm−1 ).

Section 4: Analytical Workflows & Conjugation Pathways

Conjugation A Aromatic Ring (Electron Donor) B C1=C2 Double Bond (π-Bridge) A->B Conjugation (3,4-Isomer) D C3=C4 Double Bond (Isolated from COOH) A->D Conjugation (1,2-Isomer) C Carboxylic Acid (Electron Acceptor) B->C Extended π-System D->C Broken π-System

Figure 1: Electronic conjugation pathways dictating IR and UV-Vis shifts in dihydronaphthalene isomers.

Workflow cluster_0 Spectroscopic Acquisition S1 Sample Preparation (5 mg in DMSO-d6) S2 1H & 13C NMR (400 MHz, 298K) S1->S2 S3 FT-IR Spectroscopy (ATR Mode) S1->S3 S4 UV-Vis Spectroscopy (10 µM in MeOH) S1->S4 D1 Identify Vinylic Protons (C1-H vs C3-H) S2->D1 D2 Analyze C=O Stretch (Conjugated vs Isolated) S3->D2 D3 Determine λmax (Chromophore Length) S4->D3 Final Isomer Assignment (3,4-DHNA vs 1,2-DHNA vs 7-OH) D1->Final D2->Final D3->Final

Figure 2: Self-validating experimental workflow for the spectroscopic differentiation of isomers.

References

  • König, B. et al. "Photoinduced Electron Transfer Reactions of Organic Anions." Publikationsserver der Universität Regensburg, 2020. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. URL:[Link]

  • "Facile Synthesis of Lactones and Dihydronaphthalenes." ResearchGate, 2026. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid Assay Methods

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Need for Robust Quantification of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid 6-Hydroxy-3,4-dihydronapht...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Robust Quantification of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is a bicyclic organic compound of significant interest in pharmaceutical research and development. Its accurate quantification in various matrices, from in-process manufacturing samples to complex biological fluids, is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. The choice of an analytical method can profoundly impact the reliability and reproducibility of these measurements.

This guide provides an in-depth comparison of common analytical methodologies for the quantification of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. We will delve into the principles, protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary knowledge to select, validate, and cross-validate the most appropriate assay for their specific application. The principles and practices discussed herein are grounded in established regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), ensuring a framework for generating scientifically sound and defensible data.[1][2][3][4][5]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids.[6] This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a reversed-phase HPLC method is a logical starting point for a moderately polar compound like 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol) is used to elute the analytes. The inclusion of an acid, such as formic or acetic acid, in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to better retention, improved peak shape, and enhanced reproducibility. UV detection is suitable due to the presence of a chromophore in the dihydronaphthalene ring system.

Experimental Workflow: A Self-Validating System

A robust HPLC-UV method is built upon a foundation of systematic validation. The workflow for developing and validating such a method is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Stock & Working Standards injection Inject Standard/Sample prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection acquire_data Acquire Chromatogram detection->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration Generate Calibration Curve integrate_peaks->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Method

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

  • Dilute with the mobile phase to a final concentration expected to be within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around the λmax).

4. Validation Parameters:

  • Specificity: Analyze blank samples and samples spiked with related substances to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Analyze samples with known concentrations (spiked samples) and express the results as a percentage of the true value.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.[7][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the gold standard.[2] This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

The "Why" Behind the Method: Causality in Experimental Choices

LC-MS/MS offers significant advantages over HPLC-UV. Its superior sensitivity allows for the quantification of analytes at much lower concentrations. The high selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interferences from complex matrices.[9] For carboxylic acids, which can be challenging to ionize efficiently, electrospray ionization (ESI) in negative ion mode is often the preferred method. Derivatization is sometimes employed to improve chromatographic properties and detection sensitivity, though it may not be necessary for this compound.[6][10]

Experimental Workflow: A Self-Validating System

The LC-MS/MS workflow involves additional steps for mass spectrometer optimization and data analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Processing prep_std_is Prepare Stock & Working Standards (with Internal Standard) injection Inject Standard/Sample prep_std_is->injection prep_bio_sample Prepare Biological Sample (e.g., Protein Precipitation, SPE) prep_bio_sample->injection lc_system Equilibrate LC System lc_system->injection ms_system Optimize MS Parameters (MRM) detection_ms MS/MS Detection ms_system->detection_ms separation Chromatographic Separation injection->separation separation->detection_ms acquire_ms_data Acquire MRM Data detection_ms->acquire_ms_data integrate_peaks_ms Integrate Peak Areas (Analyte & IS) acquire_ms_data->integrate_peaks_ms calibration_ms Generate Calibration Curve (Area Ratio vs. Conc.) integrate_peaks_ms->calibration_ms quantify_ms Quantify Analyte calibration_ms->quantify_ms

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Method

1. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte.

  • Working Standard Solutions: Prepare calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the appropriate matrix (e.g., plasma, urine).

2. Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add 10 µL of IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Utilize a UHPLC system for improved resolution and faster analysis times.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS.

4. Validation Parameters:

  • In addition to the parameters validated for the HPLC-UV method, bioanalytical method validation should also include assessments of matrix effect, recovery, and stability (freeze-thaw, bench-top, long-term).[2][5]

Cross-Validation: Bridging the Methods

Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[11][12][13] It ensures that the data obtained from different methods are comparable and reliable.

The "Why" Behind Cross-Validation

The primary goal of cross-validation is to demonstrate the equivalency of two analytical methods.[12] This is crucial for maintaining data integrity throughout the drug development lifecycle, especially when transitioning from early-stage development (where a simpler method like HPLC-UV may be sufficient) to clinical trials (where a more sensitive LC-MS/MS method is often required).

Experimental Workflow for Cross-Validation

CrossValidation_Workflow cluster_protocol Protocol Definition cluster_analysis Sample Analysis cluster_comparison Data Comparison & Evaluation define_protocol Define Cross-Validation Protocol & Acceptance Criteria select_samples Select a Set of Study Samples (e.g., QCs, Incurred Samples) define_protocol->select_samples analyze_hplc Analyze Samples using HPLC-UV Method select_samples->analyze_hplc analyze_lcms Analyze Samples using LC-MS/MS Method select_samples->analyze_lcms compare_results Compare Quantitative Results from Both Methods analyze_hplc->compare_results analyze_lcms->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, %Difference) compare_results->statistical_analysis evaluate_acceptance Evaluate Against Pre-defined Acceptance Criteria statistical_analysis->evaluate_acceptance

Caption: Workflow for cross-validation of analytical methods.

Detailed Protocol: Cross-Validation Study

1. Sample Selection:

  • Select a minimum of three concentration levels of Quality Control (QC) samples (low, medium, and high).

  • If available, also include incurred (study) samples.

2. Analysis:

  • Analyze the selected samples in replicate (n≥3) using both the validated HPLC-UV and LC-MS/MS methods.

3. Data Evaluation:

  • Calculate the mean concentration and standard deviation for each sample at each concentration level for both methods.

  • Calculate the percentage difference between the mean concentrations obtained from the two methods.

4. Acceptance Criteria:

  • The mean concentration values obtained by the two methods should be within a pre-defined percentage of each other (e.g., ±20%).

  • For incurred samples, at least 67% of the samples should have a percentage difference within ±20%.

Performance Comparison

The following table summarizes the typical performance characteristics of the two methods.

Parameter HPLC-UV LC-MS/MS Regulatory Guideline Reference
Specificity ModerateHighICH Q2(R2)[3][4][8]
Sensitivity (LOQ) ~1 µg/mL~1 ng/mLICH Q2(R2)[3][4][8]
Linearity (r²) ≥ 0.999≥ 0.995ICH Q2(R2)[3][4][8]
Accuracy (% Recovery) 98-102%85-115% (for bioanalysis)FDA Bioanalytical Method Validation[1][2][5]
Precision (%RSD) ≤ 2%≤ 15% (for bioanalysis)FDA Bioanalytical Method Validation[1][2][5]
Throughput ModerateHigh-
Cost LowHigh-

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid. The choice between the two depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and reliable method suitable for routine analysis of bulk drug substances and formulations where high sensitivity is not required.

  • LC-MS/MS is the preferred method for the analysis of samples in complex matrices, such as biological fluids, where high sensitivity and selectivity are crucial.

A thorough method validation according to ICH and FDA guidelines is mandatory for both methods to ensure the generation of reliable and reproducible data.[1][3][4][5] When transitioning between methods or laboratories, a well-designed cross-validation study is essential to maintain data integrity and consistency.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation. European Medicines Agency. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

As your trusted partner in drug development and laboratory safety, we go beyond simply supplying chemical intermediates. We are committed to ensuring your operations remain secure, compliant, and scientifically rigorous....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As your trusted partner in drug development and laboratory safety, we go beyond simply supplying chemical intermediates. We are committed to ensuring your operations remain secure, compliant, and scientifically rigorous. Below is the causality-driven, advanced operational safety and handling guide for 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid .

Mechanistic Hazard Profile & Chemical Identity

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid is a specialized polycyclic organic acid utilized extensively in pharmaceutical research and liquid crystal synthesis[1]. Handling this compound requires a rigorous understanding of its physicochemical behavior. The carboxylic acid moiety imparts mild acidity, while the dihydronaphthalene core dictates its high lipophilicity.

Structurally analogous to naphthoic acid derivatives, this compound presents specific occupational hazards. It acts as an acute skin irritant, causes serious eye damage upon contact, and its fine dust targets the respiratory tract, causing severe inhalation irritation[2],[3].

Table 1: Quantitative Chemical Properties

Property Value Operational Implication
CAS Number 119034-95-6 Unique identifier for safety tracking[1].
Molecular Formula C11H10O3 Dictates organic/acidic reactivity[1].
Molecular Weight 190.198 g/mol Required for precise molarity calculations[1].
Topological Polar Surface Area 57.5 Ų Indicates moderate membrane permeability[1].

| Recommended Storage | 2 to 4 °C | Prevents thermal/oxidative degradation[1]. |

The Causality-Driven PPE Matrix

Standard laboratory Personal Protective Equipment (PPE) is insufficient without understanding the causality of chemical permeation. According to the authoritative , engineering controls must always precede PPE, but rigorous personal protection remains the critical final barrier[4].

Table 2: PPE Specifications & Causality

PPE Category Specification Causality / Rationale
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness) Latex is highly permeable to organic acids and acts as a sensitizer; nitrile provides a superior chemical barrier[4].
Eye Protection ANSI Z87.1 compliant Safety Goggles Prevents severe ocular irritation and corneal damage from airborne combustible dust[3].
Body Protection Flame-resistant, fully buttoned lab coat Protects against accidental ignition of dust clouds and prevents skin contact with the acidic powder[5].

| Respiratory | N95 or P100 Particulate Respirator | Mitigates the acute risk of respiratory tract irritation if handling bulk powders outside of engineering controls[3]. |

Self-Validating Operational Workflows

Workflow Start Initiate Protocol PreCheck Pre-Operation: Verify Hood & Don PPE Start->PreCheck Transfer Material Transfer: Weighing & Solubilization PreCheck->Transfer SpillCheck Spill Detected? Transfer->SpillCheck SpillResp Spill Response: Contain & Neutralize SpillCheck->SpillResp Yes PostOp Post-Operation: Waste Disposal & Doffing SpillCheck->PostOp No SpillResp->PostOp End Protocol Complete PostOp->End

Workflow for safe handling and spill response of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

Protocol 1: Precision Weighing and Material Transfer
  • Engineering Control Validation: Before initiating work, verify the chemical fume hood is operational.

    • Self-Validation: Check the digital continuous airflow monitor to ensure a face velocity of 80–100 fpm. If the monitor is uncalibrated or alarming, abort the procedure immediately.

  • PPE Integrity Check: Don nitrile gloves.

    • Self-Validation: Prior to wearing, slightly inflate each glove to check for micro-tears. Latex gloves must be strictly avoided[4].

  • Thermal Equilibration: Retrieve the compound from its 2 to 4 °C storage environment[1]. Allow the sealed container to reach ambient temperature before opening.

    • Causality: Opening a cold container introduces atmospheric moisture via condensation, which can hydrolyze or oxidatively degrade the sensitive dihydronaphthalene ring.

  • Static-Free Transfer: Use a grounded, anti-static weighing spatula.

    • Causality: Fine polycyclic organic powders can accumulate static charge during friction, posing a risk of aerosolization or ignition of combustible dust clouds[5].

  • Post-Transfer Decontamination: Wipe down the exterior of the source container and the analytical balance with a damp, lint-free cloth to capture any stray particulates before removing them from the engineering control zone.

Spill Response & Environmental Decontamination

Protocol 2: Hazardous Spill Containment
  • Immediate Isolation: If a spill occurs outside the fume hood, immediately halt operations and don an N95/P100 particulate respirator.

    • Causality: The primary acute threat is the inhalation of irritating dust, which can cause severe respiratory distress[3].

  • Dust-Free Collection: Never use a dry brush or broom.

    • Causality: Dry sweeping vigorously aerosolizes the hazardous powder. Instead, use a damp absorbent pad or a specialized HEPA-filtered vacuum to collect the solid material[2].

  • Chemical Neutralization: If the acid is spilled in an aqueous suspension, apply a weak base (e.g., sodium bicarbonate) to the perimeter of the spill, working inward.

    • Self-Validation: Continue application until all effervescence (CO2 gas evolution) ceases, visually confirming complete acid neutralization.

  • Waste Segregation: Transfer all contaminated materials into a clearly labeled hazardous waste container. Ensure it is stored away from strong oxidizing agents and strong bases, which represent incompatible materials[2].

Comprehensive References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press / NCBI Bookshelf. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 2
6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.